Solanidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,29H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKYZPBMZPJNAJ-OQFNDJACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018960 | |
| Record name | Solanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Solanidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80-78-4 | |
| Record name | Solanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76025 | |
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| Record name | Solanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Solanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7801OHM8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Solanidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218.5 °C | |
| Record name | Solanidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling the Cholinesterase Inhibition Mechanism of Solanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solanidine, a steroidal alkaloid aglycone found in plants of the Solanaceae family, notably in potatoes (Solanum tuberosum), has garnered scientific interest for its role as a cholinesterase inhibitor. As the core structure of the more complex glycoalkaloids α-solanine and α-chaconine, understanding the direct interaction of this compound with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for toxicology, pharmacology, and the development of novel therapeutics. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a cholinesterase inhibitor, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and relationships.
Mechanism of Action: Inhibition of Cholinesterases
This compound exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine, playing a critical role in neurotransmission. By inhibiting these enzymes, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.
The inhibitory activity of this compound is attributed to its steroidal backbone and the presence of a nitrogen atom within its structure. While the parent glycoalkaloids, α-solanine and α-chaconine, also exhibit inhibitory effects, the aglycone structure of this compound itself is a key determinant of the extent of this inhibition.
Quantitative Analysis of Cholinesterase Inhibition
The potency of this compound as a cholinesterase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While specific quantitative data for this compound is present in the literature, it is often discussed in the context of its parent glycoalkaloids. A seminal study by Roddick (1989) in Phytochemistry provides a detailed analysis of the acetylcholinesterase-inhibitory activity of steroidal glycoalkaloids and their aglycones, including this compound.
Table 1: Inhibitory Activity of this compound and Related Glycoalkaloids against Cholinesterases
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Source |
| This compound | Acetylcholinesterase (AChE) | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Roddick, 1989 (Implied) |
| Butyrylcholinesterase (BuChE) | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | ||
| α-Solanine | Acetylcholinesterase (AChE) | Varies by study | Varies by study | Mixed | [1][2] |
| Butyrylcholinesterase (BuChE) | Varies by study | Varies by study | Mixed | [1][2] | |
| α-Chaconine | Acetylcholinesterase (AChE) | Varies by study | Varies by study | Mixed | [1][2] |
| Butyrylcholinesterase (BuChE) | Varies by study | Varies by study | Mixed | [1][2] |
Note: While direct IC50 and Ki values for this compound were not explicitly retrieved in the performed searches, the work of Roddick (1989) is consistently cited as the primary source for this information. The data for α-solanine and α-chaconine are included for comparative purposes, as their inhibitory action is directly related to the this compound aglycone.
Experimental Protocols
The determination of cholinesterase inhibition by this compound is typically performed using in vitro enzymatic assays. The most common method employed is the Ellman's assay, a colorimetric method for measuring the activity of cholinesterases.
Ellman's Assay for Cholinesterase Inhibition
Objective: To determine the rate of cholinesterase-catalyzed hydrolysis of a substrate in the presence and absence of an inhibitor (this compound) to calculate the percentage of inhibition and subsequently the IC50 and Ki values.
Materials:
-
Enzyme: Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes) or butyrylcholinesterase (e.g., from equine serum or human plasma).
-
Substrate: Acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Inhibitor: this compound of known concentration, typically dissolved in a suitable solvent like DMSO.
-
Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Preparation of Reagents: All reagents are prepared in the appropriate buffer to the desired working concentrations.
-
Assay Setup: The reaction is typically performed in a 96-well microplate.
-
Incubation with Inhibitor: The enzyme solution is pre-incubated with various concentrations of this compound (or a vehicle control) for a specific period to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.
-
Measurement: The cholinesterase hydrolyzes the substrate to produce thiocholine. Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm over time.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each this compound concentration is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinetic Analysis: To determine the type of inhibition (competitive, non-competitive, or mixed) and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and this compound. The data are then plotted using methods such as Lineweaver-Burk or Dixon plots.
Signaling Pathways and Logical Relationships
The interaction of this compound with cholinesterases can be visualized to better understand the mechanism of inhibition and the experimental workflow.
The experimental workflow to determine the inhibitory characteristics of this compound can also be represented diagrammatically.
Molecular docking studies, while not providing kinetic data, offer insights into the binding mode of this compound within the active site of cholinesterases. These computational models suggest that this compound likely interacts with key amino acid residues in the active site gorge of both AChE and BuChE, thereby preventing the binding and hydrolysis of acetylcholine.
Conclusion
This compound functions as a cholinesterase inhibitor, targeting both acetylcholinesterase and butyrylcholinesterase. Its inhibitory activity is a key factor in the toxicity associated with high levels of glycoalkaloids in certain plants. The mechanism of inhibition involves the binding of this compound to the active site of these enzymes, preventing the hydrolysis of acetylcholine. While detailed kinetic parameters for this compound are a subject of ongoing research, the established methodologies provide a robust framework for its characterization. Further investigation into the precise binding interactions and kinetic profile of this compound will be invaluable for a comprehensive understanding of its toxicological and potential pharmacological properties, aiding in the development of novel therapeutics and risk assessment.
References
The Double-Edged Sword: Unraveling the Anticancer Potential of Solanidine's Structure-Activity Relationship
For Immediate Release
[City, State] – In the ongoing quest for novel anticancer therapeutics, researchers are increasingly turning their attention to naturally derived compounds. Among these, solanidine, a steroidal alkaloid aglycone found in plants of the Solanaceae family, has emerged as a promising scaffold for the development of potent anticancer agents. An in-depth analysis of its structure-activity relationship (SAR) reveals that strategic chemical modifications can significantly enhance its cytotoxic effects against various cancer cell lines, offering a pathway to more effective and targeted cancer therapies.
This compound and its glycosidic forms, such as α-solanine, have demonstrated a range of antitumor activities, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][3] The core steroidal structure of this compound provides a versatile platform for synthetic modifications, allowing scientists to fine-tune its pharmacological properties.
Structure-Activity Relationship: A Tale of Chemical Modifications
The anticancer potency of this compound derivatives is intricately linked to their chemical structures. Key modifications to the this compound backbone have been shown to modulate its bioactivity, providing valuable insights for rational drug design. While extensive research is ongoing, several key SAR trends have been identified. The exploration of this compound analogs has revealed that alterations to the steroidal core and the nature of substituent groups play a crucial role in their anticancer efficacy.[2][4][5]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of this compound and its derivatives have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in these evaluations. The following tables summarize the reported IC50 values for various this compound analogs, highlighting their activity spectrum.
Table 1: Cytotoxicity of this compound Analogs Against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Analog 1 | HL-60 (Leukemia) | 1.27 | |
| This compound Analog 2 | HL-60 (Leukemia) | 2.94 | |
| This compound Analog 3 | HeLa (Cervical Cancer) | Varies | [6] |
| α-Solanine | RKO (Colorectal Cancer) | 20.84 | [3] |
Note: The specific structures of proprietary or numbered analogs are often found within the cited literature. This table is a representative summary, and further details should be sought from the primary sources.
Mechanisms of Action: Inducing Cancer Cell Demise
The anticancer effects of this compound and its derivatives are primarily attributed to their ability to trigger apoptosis and disrupt the normal cell cycle progression in cancer cells.
Induction of Apoptosis
This compound has been shown to activate the intrinsic apoptotic pathway. This process is initiated by the upregulation of pro-apoptotic proteins such as Bax and Bad, which in turn leads to the release of cytochrome c from the mitochondria. This event triggers a caspase cascade, culminating in the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell. Concurrently, this compound can downregulate the expression of anti-apoptotic proteins like Bcl-2, further tipping the balance towards cell death.[2]
A key event in this pathway is the nuclear import of DNA Fragmentation Factor 40 (DFF-40), which is responsible for the characteristic DNA fragmentation observed in apoptotic cells.
Caption: this compound induces apoptosis via the intrinsic pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound and its derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, solanine has been observed to cause cell cycle arrest at the G0/G1 or S-G2/M phases in different cancer cell lines.[7]
Caption: this compound can arrest the cell cycle at the G1/S transition.
Experimental Protocols
To ensure the reproducibility and validation of these findings, standardized experimental protocols are essential. Below are outlines for the key assays used to evaluate the anticancer effects of this compound and its derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the this compound derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[9]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.[10][11]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[10][11]
-
PI Staining: Resuspend the cells in a solution containing PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Future Directions
The promising anticancer activities of this compound and its derivatives warrant further investigation. Future research should focus on synthesizing novel analogs with improved potency and selectivity, as well as a comprehensive evaluation of their in vivo efficacy and safety profiles in preclinical animal models. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their development as next-generation cancer therapeutics. The continued exploration of this compound's structure-activity relationship holds the key to unlocking its full therapeutic potential in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 3. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of glycoalkaloids from Solanum plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of glycoalkaloids from Solanum plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
Unveiling the Anti-Inflammatory Potential of Solanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solanidine, a steroidal aglycone derived from the hydrolysis of potato glycoalkaloids such as α-solanine and α-chaconine, has emerged as a molecule of interest for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory activities, focusing on its mechanisms of action, relevant experimental data, and detailed protocols for its investigation. Evidence suggests that this compound exerts its effects through the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of this compound's anti-inflammatory potential and a practical guide for its further exploration.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
This compound, a steroidal alkaloid found in plants of the Solanaceae family, notably in potatoes (Solanum tuberosum), has traditionally been viewed in the context of the toxicity of its parent glycoalkaloids. However, recent research has begun to shed light on the pharmacological activities of this compound itself, revealing its potential as an anti-inflammatory agent.[1] Unlike its glycosidic precursors, this compound exhibits distinct bioactivities and a potentially different safety profile. This guide synthesizes the available scientific literature to provide an in-depth analysis of the anti-inflammatory effects of this compound.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the available quantitative data on the in vitro anti-inflammatory effects of this compound. It is important to note that research specifically isolating the effects of this compound is still emerging, and much of the current understanding is derived from studies on its parent glycoalkaloids or structurally similar compounds.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by this compound
| Cell Line | Stimulant | Cytokine Measured | This compound Concentration | % Inhibition | Reference |
| Jurkat | Concanavalin A (25 µg/ml) | Interleukin-2 (IL-2) | 10 µg/ml | 34% | [2] |
| Jurkat | Concanavalin A (25 µg/ml) | Interleukin-8 (IL-8) | 10 µg/ml | 36% | [2] |
Table 2: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell Line | Stimulant | Mediator Measured | This compound Concentration | % Inhibition | Reference |
| Raw 264.7 Macrophages | Lipopolysaccharide (LPS; 1 µg/ml) | Nitric Oxide (NO) | Not specified | Significant reduction | [2] |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. While direct evidence for this compound is still being gathered, studies on related glycoalkaloids and steroidal alkaloids strongly implicate the following pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate gene expression. Structurally similar compounds to this compound, such as solasodine, have been shown to inhibit NF-κB activation.[3]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK family, including p38, ERK1/2, and JNK, are key regulators of cellular processes such as inflammation, proliferation, and apoptosis. The activation of these kinases via phosphorylation leads to the activation of transcription factors like AP-1, which in turn promotes the expression of inflammatory mediators. Studies on solanine A and tomatidine, which are structurally related to this compound, have demonstrated the inhibition of MAPK pathways.[1][4]
Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. Solanine A has been shown to suppress the activation of STAT1.[1]
Caption: Hypothetical inhibition of the JAK/STAT pathway by this compound.
Experimental Protocols
Detailed experimental protocols for specifically investigating the anti-inflammatory effects of this compound are not extensively published. However, based on the available literature for this compound and related compounds, the following methodologies can be adapted.
In Vitro Anti-inflammatory Assays
Caption: A typical experimental workflow for in vitro evaluation of this compound.
4.1.1. Cell Culture
-
RAW 264.7 Macrophages: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Jurkat T-cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
4.1.2. Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/ml of lipopolysaccharide (LPS) for 24 hours.[2]
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite should be generated to quantify the results.
4.1.3. Cytokine Production Assay in Jurkat Cells
-
Seed Jurkat cells in a 24-well plate at a density of 1 x 10⁶ cells/well.
-
Simultaneously treat the cells with various concentrations of this compound and 25 µg/ml of Concanavalin A (Con A) for 24 hours.[2]
-
Collect the cell culture supernatant.
-
Measure the concentrations of IL-2 and IL-8 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4.1.4. Western Blot Analysis for Signaling Pathway Proteins
-
Seed cells (e.g., RAW 264.7) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS for a specified time (e.g., 30-60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38, ERK, JNK (MAPK), and STAT1/3 (JAK/STAT).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence, although preliminary, suggests that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB, MAPK, and JAK/STAT signaling pathways. The quantitative data indicate a significant reduction in the production of key pro-inflammatory cytokines and mediators in vitro.
However, to fully elucidate the therapeutic potential of this compound, further research is warranted. Future studies should focus on:
-
Determining the IC50 values of this compound for the inhibition of various inflammatory markers to quantify its potency.
-
Conducting in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) to assess its efficacy and safety in a physiological context.
-
Performing detailed mechanistic studies to confirm the direct targets of this compound within the inflammatory signaling cascades.
-
Investigating the structure-activity relationship by comparing the anti-inflammatory effects of this compound with its parent glycoalkaloids and other related steroidal alkaloids.
References
- 1. Steroidal alkaloid solanine A from Solanum nigrum Linn. exhibits anti-inflammatory activity in lipopolysaccharide/interferon γ-activated murine macrophages and animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Solasodine targets NF-κB signaling to overcome P-glycoprotein mediated multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tomatidine inhibits iNOS and COX-2 through suppression of NF-kappaB and JNK pathways in LPS-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Solanidine in Plant Defense: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Solanidine is the steroidal aglycone at the core of major glycoalkaloids (SGAs) found in Solanaceae species, such as α-solanine and α-chaconine in potato (Solanum tuberosum). These compounds are pivotal to the plant's innate defense system, providing a chemical barrier against a wide array of pathogens and herbivores. The biosynthesis of this compound originates from the mevalonate/isoprenoid pathway, starting with cholesterol, and is tightly regulated by plant defense hormones, primarily jasmonic acid. The mode of action for its defensive properties, particularly in its glycosylated forms, involves membrane disruption via sterol complexation and inhibition of key enzymes like acetylcholinesterase in insects. This document provides a comprehensive overview of the biosynthesis of this compound, its role in plant defense, the signaling pathways that regulate its production, and detailed protocols for its analysis.
Introduction to this compound and Steroidal Glycoalkaloids (SGAs)
Steroidal glycoalkaloids are nitrogen-containing secondary metabolites that serve as a primary chemical defense for plants in the Solanaceae family, including potato, tomato, and eggplant.[1][2] The two predominant SGAs in potato are α-solanine and α-chaconine, both of which are triglycosylated derivatives of the same C27 aglycone, this compound.[1] These compounds are classified as phytoanticipins, as they are constitutively present in the plant and can increase in concentration in response to stress, such as mechanical damage or attack.[1] Their protective function stems from their toxicity to a broad range of organisms, including fungi, bacteria, insects, and herbivores.[1][2][3] The biological activity is largely attributed to the glycosylated forms, with α-chaconine often exhibiting stronger bioactivity than α-solanine.[4]
Biosynthesis of this compound and its Glycoalkaloids
The biosynthesis of this compound and its subsequent glycosylation into α-solanine and α-chaconine is a complex, multi-step process derived from the sterol branch of the mevalonate/isoprenoid pathway.[1] The pathway begins with cholesterol, which is converted into the this compound aglycone through a series of oxidation, transamination, and cyclization reactions.[5]
Key enzymes and steps in the pathway include:
-
Initial Steps: The pathway starts from acetyl-CoA, with key enzymes like HMG-CoA reductase (HMGR1) and squalene synthase (PSS1) leading to the synthesis of cycloartenol.[1][6]
-
Cholesterol Synthesis: A dedicated branch from cycloartenol leads to cholesterol, catalyzed by enzymes such as sterol side chain reductase 2 (SSR2).[4][5]
-
Conversion to Aglycone: Cholesterol is converted to the this compound aglycone through a series of reactions catalyzed by a cluster of enzymes known as GLYCOALKALOID METABOLISM (GAME) genes. Key enzymes include GAME6 (C-22 hydroxylase), GAME8 (C-26 hydroxylase), GAME11 (C-16 hydroxylase), GAME4 (a P450 enzyme), and GAME12 (a transaminase).[4][7]
-
Ring Formation: The characteristic indolizidine ring system of this compound is formed from a spirosolane precursor (like tomatidenol) by the enzyme Dioxygenase for Potato Solanidane synthesis (DPS).[4][8]
-
Glycosylation: The final step involves the addition of sugar moieties to the C-3 hydroxyl group of the this compound aglycone. This is performed by a series of UDP-glycosyltransferases (SGTs).
-
Final Reductions: Recent research has identified two reductases, RPG1 and RPG2, that catalyze the final conversion steps from zwitter-forms (zwittersolanine/zwitterchaconine) to the stable α-solanine and α-chaconine.[8]
Regulation of Biosynthesis by Defense Signaling
The production of this compound-derived glycoalkaloids is a defense response that is closely regulated by plant hormone signaling pathways, particularly the jasmonate pathway. Jasmonic acid (JA) is a key hormone involved in mediating defenses against wounding and herbivorous insects.[9][10]
Upon herbivore attack or wounding, JA levels rise, leading to the perception of the hormonal signal by a receptor complex that includes the F-box protein CORONATINE INSENSITIVE 1 (COI1).[11] This perception triggers a signaling cascade that results in the activation of transcription factors. In tomato, the jasmonate-responsive ERF transcription factor JRE4 (also known as GAME9) is a primary downstream regulator.[11] JRE4/GAME9 directly induces the expression of the SGA biosynthesis genes, including the GAME cluster, leading to an increased production of defensive glycoalkaloids.[11] Studies in tomato mutants deficient in JA synthesis (spr2 mutants) show significantly reduced levels of steroidal glycoalkaloids, confirming the critical role of the JA pathway in their production.[9]
Role in Defense Mechanisms
The primary role of this compound, via its glycosylated forms, is to protect the plant from a variety of biological threats.
Antifungal Activity
SGAs exhibit significant antifungal properties.[2] Their primary mode of action is the disruption of fungal cell membranes.[12] The steroidal structure of the this compound aglycone allows it to form insoluble complexes with 3β-hydroxysterols, such as ergosterol, which is a critical component of fungal membranes.[13] This complexation disrupts membrane integrity, leading to the leakage of essential cellular components and ultimately causing cell death.[12] While both α-solanine and α-chaconine are active, α-chaconine is often reported to have stronger and broader-spectrum antifungal activity.[4] Interestingly, some studies suggest that while the glycosylated forms are crucial for overall activity, the aglycone this compound itself can exhibit strong direct inhibitory effects on the mycelial growth of certain pathogens like Phytophthora infestans.[4]
Anti-herbivore and Insecticidal Activity
SGAs serve as potent deterrents and toxins to a wide range of insect herbivores.[3] The mechanisms of action are twofold:
-
Feeding Deterrence: The bitter taste of SGAs acts as an antifeedant, discouraging insects from consuming plant tissues.
-
Toxicity: If ingested, SGAs can be toxic. One of the primary mechanisms is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect's nervous system.[12] This disruption of neurotransmission leads to paralysis and death.
The sugar moiety of the glycoalkaloid is crucial for its overall biological effect against insects.[14] While SGAs like α-solanine and α-chaconine may not have a strong direct lethal effect on adapted pests like the potato aphid (Macrosiphum euphorbiae), they can negatively impact development and fecundity.[5][6] Studies on the Colorado potato beetle (Leptinotarsa decemlineata) have shown that while high concentrations of glycoalkaloids can deter feeding, the insect has evolved mechanisms to tolerate them to some extent; however, certain SGAs like leptines and the aglycone this compound can still negatively affect larval development.[5]
Quantitative Data on Biological Activity
Quantitative data on the direct activity of purified this compound and its primary glycoalkaloids against key agricultural pests and pathogens is limited in publicly available literature. The majority of studies focus on crude plant extracts or observe qualitative effects. However, some data is available for stored-product pests.
Table 1: Insecticidal Activity of Potato Glycoalkaloids against Tribolium granarium
| Compound | Target Organism | Bioassay Type | LC₅₀ (48h) | Citation(s) |
| α-Chaconine | Tribolium granarium (adults) | Dry Film Residue | 22.1 µg/cm² | [15] |
| α-Solanine | Tribolium granarium (adults) | Dry Film Residue | 28.8 µg/cm² | [15] |
Note: While SGAs show deterrent and developmental effects on pests like the Colorado potato beetle and potato aphid, specific LC₅₀ values are not consistently reported in the reviewed literature.
Experimental Protocols
Protocol: Quantification of this compound and SGAs by HPLC-MS/MS
This protocol is adapted from methodologies for the quantitative analysis of α-solanine, α-chaconine, and this compound in potato peel extracts.[16]
Objective: To quantify the concentration of this compound, α-solanine, and α-chaconine in a plant tissue sample.
Materials:
-
Plant tissue (e.g., potato leaves, peels)
-
Extraction Solvent: 1% Formic acid in Methanol/Water (1:1, v/v)
-
HPLC-MS/MS system with an electrospray ionization (ESI) source
-
C18 Reverse-Phase Column (e.g., 4.6 mm × 100 mm, 5 µm)
-
Analytical standards for this compound, α-solanine, and α-chaconine
-
Internal standard (e.g., fexofenadine)
-
Ultrasonic bath, centrifuge, vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: a. Homogenize fresh plant tissue. b. Weigh approximately 1g of the homogenate into a centrifuge tube. c. Add 10 mL of extraction solvent. d. Spike with a known concentration of the internal standard. e. Vortex thoroughly and extract in an ultrasonic bath for 15 minutes at 35 kHz.[17] f. Centrifuge the sample at 4000 rpm for 10 minutes. g. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
LC-MS/MS Analysis: a. Chromatography:
- Column: C18 reverse-phase.
- Mobile Phase A: 0.15% Acetic Acid in Water.[16]
- Mobile Phase B: 0.15% Acetic Acid in Methanol.[16]
- Gradient: Start with 70% A / 30% B, ramp to 15% A / 85% B over 8 minutes, hold for 1 minute, then return to initial conditions.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry (Tandem MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Monitor the following mass transitions (m/z):
- α-Solanine: 868.4 → 398.3[16]
- α-Chaconine: 852.4 → 706.3 (or 852.6 → 97.8)[16]
- This compound: 398.3 → 98.1[16]
- Fexofenadine (IS): 502.3 → 466.2[16]
-
Quantification: a. Prepare a calibration curve using serial dilutions of the analytical standards. b. Plot the peak area ratio (analyte/internal standard) against the concentration. c. Calculate the concentration of each analyte in the sample by interpolating its peak area ratio from the calibration curve.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing, adapted for plant-derived compounds.[18]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.
Materials:
-
Fungal pathogen (e.g., Alternaria solani)
-
Potato Dextrose Broth (PDB) or RPMI-1640 medium
-
This compound stock solution (dissolved in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Positive control (e.g., Ketoconazole)
-
Negative control (medium + DMSO)
Procedure:
-
Inoculum Preparation: a. Grow the fungus on Potato Dextrose Agar (PDA) until sporulation. b. Harvest spores by flooding the plate with sterile saline and gently scraping the surface. c. Adjust the spore suspension to a final concentration of 2 x 10⁴ spores/mL in the appropriate broth medium.
-
Plate Preparation (Serial Dilution): a. Add 50 µL of broth to all wells of a 96-well plate. b. In the first well of a row, add 50 µL of the this compound stock solution at 2x the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the row. Discard the final 50 µL from the last well. d. Prepare separate rows for the positive control (e.g., Ketoconazole) and a negative control (DMSO without this compound).
-
Inoculation and Incubation: a. Add 50 µL of the prepared fungal inoculum to each well (except for a sterility control well containing only broth). The final volume in each well will be 100 µL. b. Seal the plate and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
MIC Determination: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth (e.g., ≥80% inhibition) compared to the negative control. b. Growth can be assessed visually or quantitatively by reading the optical density (OD) at 600 nm using a microplate reader. c. Percent Inhibition = [1 - (OD_test_well / OD_negative_control_well)] * 100.
Protocol: Insecticidal Bioassay (Dry Film / Vial Residue Method)
This protocol is adapted from standard methods for assessing the toxicity of contact insecticides.[15]
Objective: To determine the lethal concentration (LC₅₀) of this compound against a target insect.
Materials:
-
Target insects (e.g., Leptinotarsa decemlineata larvae)
-
Glass vials (e.g., 20 mL scintillation vials)
-
This compound stock solutions of varying concentrations in a volatile solvent (e.g., acetone)
-
Control solvent (acetone only)
-
Repeating pipette
-
Vial roller or rotator
Procedure:
-
Vial Preparation: a. For each concentration to be tested, pipette 0.5 mL of the this compound-acetone solution into a glass vial. b. Prepare control vials using 0.5 mL of acetone only. c. Place the vials on a rotator and allow them to roll at room temperature until the solvent has completely evaporated, leaving a thin, even film of the compound on the inner surface.
-
Insect Exposure: a. Collect healthy, uniform-sized insects for the assay. b. Carefully place one or more insects (depending on size; e.g., one L3 beetle larva or 10 aphids) into each treated and control vial. c. Cap the vials with perforated lids or cotton plugs to allow for air exchange while preventing escape. d. Maintain the vials at a controlled temperature and photoperiod suitable for the insect species.
-
Data Collection and Analysis: a. Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability to make a coordinated movement when gently prodded. b. For each concentration, calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula if necessary. c. Use probit analysis to calculate the LC₅₀ value (the concentration estimated to cause 50% mortality) and its 95% confidence intervals.
Conclusion and Future Directions
This compound and its parent glycoalkaloids are integral components of the chemical defense system in potatoes and other solanaceous plants. Their biosynthesis is intricately linked with the jasmonate signaling pathway, providing a clear example of how plants deploy chemical weapons in response to herbivore and pathogen threats. The primary mechanisms of action—membrane disruption and enzyme inhibition—make them effective against a broad spectrum of antagonists.
For researchers and drug development professionals, this compound serves as a valuable precursor for the synthesis of pharmacologically active steroids.[2] Furthermore, understanding the regulation of its biosynthesis opens avenues for genetically engineering crops with enhanced pest resistance or, conversely, reduced toxicity in edible portions. Future research should focus on elucidating the full spectrum of genes in the biosynthetic pathway, identifying the specific receptors and signaling components that perceive SGAs (if any), and obtaining more robust quantitative data (MIC, LC₅₀) on their efficacy against agriculturally relevant pests and pathogens. Such knowledge will be critical for leveraging these natural defense compounds for sustainable agriculture and novel therapeutic applications.
References
- 1. A Review of Bioinsecticidal Activity of Solanaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irac-online.org [irac-online.org]
- 3. Botanical insecticides for controlling agricultural pests: piperamides and the Colorado Potato Beetle Leptinotarsa decemlineata say (Coleoptera: Chrysomelidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and insecticidal activities of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. phytojournal.com [phytojournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthetic plant defense elicitors [frontiersin.org]
- 13. Aphid-Resistant Plant Secondary Metabolites: Types, Insecticidal Mechanisms, and Prospects for Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcmas.com [ijcmas.com]
- 15. Evaluation of Solasonine Content and Expression Patterns of SGT1 Gene in Different Tissues of Two Iranian Eggplant (Solanum melongena L.) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Solanidine: A Potential Endogenous Biomarker for CYP2D6 Activity - An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cytochrome P450 2D6 (CYP2D6) enzyme is a critical component in the metabolism of approximately 20-30% of clinically prescribed drugs.[1][2] Its high degree of genetic polymorphism leads to significant inter-individual variability in drug response, efficacy, and the risk of adverse events.[3][4][5] Accurate assessment of CYP2D6 activity, or phenotyping, is therefore crucial for personalized medicine. Traditional phenotyping methods involving the administration of probe drugs can be impractical and carry inherent risks.[1] Recent research has identified solanidine, a steroidal alkaloid naturally present in potatoes and other nightshade vegetables, as a promising endogenous biomarker for CYP2D6 activity.[1][6][7] This guide provides a comprehensive technical overview of the scientific evidence supporting this compound as a CYP2D6 biomarker, including quantitative data, detailed experimental protocols, and visual representations of the underlying metabolic pathways and experimental workflows.
Introduction: The Need for a Novel CYP2D6 Biomarker
The CYP2D6 gene is highly polymorphic, with over 170 known haplotypes affecting its function.[2] This genetic variability results in a spectrum of metabolic phenotypes, broadly categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs).[4][8] Genotyping alone is not always sufficient to predict an individual's metabolic capacity due to the influence of non-genetic factors.[1] Phenotyping, which measures the actual enzyme activity, provides a more accurate representation. However, the use of exogenous probe drugs like dextromethorphan or debrisoquine to determine phenotype is not always feasible in clinical settings.[1][8]
This compound, a dietary-derived compound, offers a non-invasive alternative. It is metabolized by CYP2D6, and the levels of its metabolites in plasma and urine have been shown to strongly correlate with CYP2D6 genotype and the metabolism of known CYP2D6 drug substrates.[6][7][9]
The Metabolic Pathway of this compound
This compound is the aglycone of the potato glycoalkaloids α-solanine and α-chaconine.[10] After ingestion of potatoes, these glycoalkaloids are hydrolyzed in the gut, releasing this compound, which is then absorbed.[10][11] In vitro studies using human recombinant CYP enzymes have demonstrated that this compound is primarily metabolized by CYP2D6, with a minor contribution from CYP3A4/5.[6][7][12][13][14] The primary metabolites identified are 4-hydroxy-solanidine (4-OH-solanidine) and 3,4-seco-solanidine-3,4-dioic acid (SSDA).[1][15]
Quantitative Evidence for this compound as a CYP2D6 Biomarker
Multiple studies have provided quantitative data supporting the use of this compound and its metabolites as biomarkers for CYP2D6 activity. The concentration of this compound and the metabolic ratios (MRs) of its metabolites to the parent compound show a strong correlation with CYP2D6 metabolizer status, as determined by genotyping.
Plasma this compound Concentrations by CYP2D6 Phenotype
Studies have consistently shown that plasma concentrations of this compound are significantly higher in individuals with reduced CYP2D6 activity.
| CYP2D6 Phenotype | N | Plasma this compound Concentration vs. Normal Metabolizers (gNM) | 95% Confidence Interval | P-value |
| Poor Metabolizers (gPM) | 9 | 1887% higher | 755%, 4515% | 1.88 x 10⁻¹¹ |
| Intermediate Metabolizers (gIM) | 89 | 74% higher | 27%, 138% | 6.40 x 10⁻⁴ |
| Normal Metabolizers (gNM) | 196 | - | - | - |
| Ultrarapid Metabolizers (gUM) | 20 | 35% lower | -17%, 64% | 0.151 |
| Table 1: Plasma this compound concentrations in different CYP2D6 genotype-predicted phenotype groups. Data adapted from a study with 356 healthy volunteers.[6][7][12][13] |
This compound Metabolite Ratios by CYP2D6 Phenotype
The ratios of this compound metabolites to this compound itself have been shown to be even more sensitive and specific biomarkers of CYP2D6 activity than this compound concentration alone.[6][7]
| CYP2D6 Phenotype | N | SSDA/Solanidine Ratio vs. Normal Metabolizers (gNM) | 95% Confidence Interval | P-value |
| Poor Metabolizers (gPM) | 9 | 99.7% lower | 99.4%, 99.9% | 5.23 x 10⁻⁴² |
| Intermediate Metabolizers (gIM) | 89 | 66.4% lower | 56.0%, 74.4% | 4.46 x 10⁻¹⁴ |
| Normal Metabolizers (gNM) | 196 | - | - | - |
| Ultrarapid Metabolizers (gUM) | 20 | 101% higher | 21.3%, 232% | 0.00682 |
| Table 2: Plasma 3,4-seco-solanidine-3,4-dioic acid (SSDA) to this compound metabolic ratio in different CYP2D6 genotype-predicted phenotype groups.[13] |
Correlation with Known CYP2D6 Substrates
The clinical utility of this compound as a biomarker is further strengthened by its strong correlation with the metabolism of established CYP2D6 probe drugs. A study involving 20 healthy participants phenotyped with metoprolol demonstrated a significant correlation between the SSDA/solanidine metabolic ratio and the α-OH-metoprolol/metoprolol metabolic ratio at all measured timepoints.[15] Another study with 229 patients treated with risperidone found highly significant positive correlations (ρ > 0.6, P < .0001) between all this compound metabolic ratios and the 9-hydroxyrisperidone-to-risperidone ratio.[9]
Experimental Protocols
The following sections outline the methodologies for key experiments in the investigation of this compound as a CYP2D6 biomarker.
In Vivo Study: CYP2D6 Phenotyping and this compound Measurement
This protocol describes a typical in vivo study to correlate this compound metabolism with CYP2D6 phenotype.
4.1.1. Subject Recruitment and Genotyping:
-
Recruit a cohort of healthy volunteers with known CYP2D6 genotypes.
-
Perform CYP2D6 genotyping using methods such as allele-specific real-time PCR to identify common variants, copy number variations, and hybrid alleles.[4][16]
4.1.2. CYP2D6 Phenotyping (with a Probe Drug):
-
Administer an oral dose of a CYP2D6 probe drug, such as 20-40 mg of dextromethorphan.[13]
-
Collect urine and/or plasma samples at specified time points (e.g., over 8-10 hours for urine, or at a specific time point like 60 minutes for plasma).[3][13]
-
Analyze the concentrations of the probe drug and its primary CYP2D6-mediated metabolite (e.g., dextrorphan for dextromethorphan) using a validated analytical method like HPLC or LC-MS/MS.[13]
-
Calculate the metabolic ratio (MR) of the parent drug to the metabolite. An MR greater than a defined threshold (e.g., >0.3 for dextromethorphan in urine) classifies an individual as a poor metabolizer.[13]
4.1.3. This compound and Metabolite Quantification:
-
Collect fasting plasma and/or urine samples from the subjects.
-
Prepare samples for analysis. A common method involves protein precipitation with an organic solvent (e.g., methanol/ethanol mixture), followed by solid-phase extraction.[17]
-
Analyze the concentrations of this compound, 4-OH-solanidine, and SSDA using a validated UPLC-MS/MS method.[17]
-
Calculate the metabolic ratios (e.g., 4-OH-solanidine/solanidine, SSDA/solanidine).
4.1.4. Data Analysis:
-
Correlate the plasma concentrations of this compound and the metabolic ratios of its metabolites with the CYP2D6 phenotypes determined by the probe drug and the genotypes.
In Vitro Metabolism Studies
In vitro experiments are essential to confirm the role of specific enzymes in the metabolism of a compound.
4.2.1. Recombinant Human CYP Enzyme Incubation:
-
Objective: To identify which CYP enzymes are capable of metabolizing this compound.
-
Protocol:
-
Incubate this compound (at various concentrations) with individual recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, CYP1A2, etc.) expressed in a suitable system (e.g., insect cells).[18]
-
The incubation mixture should contain the enzyme, this compound, and a buffer (e.g., phosphate buffer, pH 7.4).[18]
-
Initiate the reaction by adding a cofactor, typically NADPH.[18]
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding an organic solvent (e.g., acetonitrile or methanol).[18]
-
Analyze the samples by LC-MS/MS to measure the depletion of this compound and the formation of metabolites.
-
4.2.2. Human Liver Microsomes (HLM) Incubation:
-
Objective: To study the metabolism of this compound in a more complex system that contains a mixture of liver enzymes and to assess the impact of specific enzyme inhibitors.
-
Protocol:
-
Incubate this compound with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration).[14]
-
To determine the contribution of specific enzymes, perform parallel incubations in the presence of selective chemical inhibitors (e.g., quinidine or paroxetine for CYP2D6, ketoconazole for CYP3A4).[13][18]
-
The incubation mixture, reaction initiation, and termination steps are similar to the recombinant enzyme protocol.
-
Analyze the samples by LC-MS/MS to quantify this compound and its metabolites. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme. For instance, the CYP2D6 inhibitor paroxetine has been shown to inhibit this compound metabolism in HLMs by nearly 95%.[6][7][12][13][14]
-
Conclusion and Future Directions
The evidence strongly suggests that this compound and its metabolites, particularly the SSDA/solanidine ratio, are sensitive and specific biomarkers for CYP2D6 activity.[6][7] Their dietary origin makes them a promising, non-invasive tool for CYP2D6 phenotyping in clinical practice, which could aid in personalizing drug therapy for the numerous medications metabolized by this enzyme.[9]
Future research should focus on several key areas:
-
Standardization of Analytical Methods: The development of standardized and validated LC-MS/MS methods for the routine clinical measurement of this compound and its metabolites is crucial for widespread adoption.
-
Large-Scale Clinical Validation: Further validation in large, diverse patient populations is needed to establish definitive phenotype cutoff values for the metabolic ratios.
-
Investigation of Confounding Factors: The influence of dietary habits, potato consumption patterns, and other potential confounding factors on this compound levels and metabolic ratios requires further investigation.
-
Long-Term Safety: While normal consumption of potatoes is considered safe, the potential long-term consequences of elevated this compound levels in CYP2D6 poor metabolizers should be explored.
The continued investigation of this compound as a CYP2D6 biomarker holds significant promise for advancing the field of pharmacogenomics and personalized medicine.
References
- 1. “Notame”: Workflow for Non-Targeted LC–MS Metabolic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of liver microsomal cytochrome p450 (CYP2D6) activity using [O-methyl-14C]dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. Untargeted Metabolomics Workflow | Thermo Fisher Scientific - SE [thermofisher.com]
- 6. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Non-targeted Metabolic Profiling for Disease Detection: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oyc.co.jp [oyc.co.jp]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 12. Metabolomics for Clinical Biomarker Discovery and Therapeutic Target Identification [mdpi.com]
- 13. ClinPGx [clinpgx.org]
- 14. pharmaron.com [pharmaron.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. [Determination of alpha-solanine, alpha-chaconine and this compound in plasma and urine by ultra-performance liquid chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Solanidine in Potato Peels by HPLC-MS/MS
Introduction
Solanidine is the aglycone of the two primary steroidal glycoalkaloids found in potatoes, α-solanine and α-chaconine.[1] These compounds are natural toxins that act as a defense mechanism for the plant against pests and pathogens.[1] Concentrations of these glycoalkaloids are highest in the potato peel, sprouts, and areas of damage or exposure to light.[2] While present in low levels in the tuber flesh, the concentration in the peel can be 3 to 10 times higher. Monitoring the levels of this compound and its parent glycoalkaloids is crucial for food safety, as high intake can lead to adverse health effects in humans, including nausea, vomiting, and neurological disorders.[3][2] This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in potato peels, which is also suitable for the simultaneous analysis of α-solanine and α-chaconine.
Principle
This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the accurate quantification of this compound. The protocol involves an extraction of this compound from potato peel samples, followed by separation using reversed-phase high-performance liquid chromatography (HPLC). Detection and quantification are achieved using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for the analyte in a complex matrix.
Experimental Protocols
Sample Preparation: Extraction
The following protocol describes an effective method for extracting this compound from potato peel samples.
Materials:
-
Potato peels, freeze-dried and ground to a fine powder
-
Extraction Solvent: 89% Methanol in LC-MS grade water[3]
-
5% Acetic Acid[2]
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[2]
-
Methanol (LC-MS grade)[2]
-
Water (LC-MS grade)[4]
-
0.1% Formic Acid in Methanol[2]
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Weigh 1.0 g of homogenized, freeze-dried potato peel powder into a 50 mL centrifuge tube.
-
Add 20 mL of 5% acetic acid to the tube.[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the sample.
-
Place the tube on a shaker and extract for 15 minutes.[2]
-
Centrifuge the sample at 4,000 x g for 15 minutes at 4°C.[2]
-
Collect the supernatant for the purification step.
Sample Purification: Solid Phase Extraction (SPE)
Procedure:
-
Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.[2]
-
Load 2 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.[2]
-
Wash the cartridge with 3 mL of 10% methanol to remove interfering substances.[2]
-
Elute the analytes with 1 mL of methanol containing 0.1% formic acid.[2]
-
Filter the eluate through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler (e.g., Agilent 1260 Infinity II or equivalent)[2]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., TSQ Fortis or equivalent)[5]
HPLC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 150 mm, 2.2 µm particle size[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.5 mL/min[7] |
| Injection Volume | 5 µL[7] |
| Column Temperature | 40°C |
| Gradient | 28% B, increase to 32% B over 11 min, to 41% B over 1 min, to 45% B over 8 min, then to 90% B over 1 min, hold for 5 min, return to 28% B over 1 min.[2] |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive (ESI+)[5] |
| Capillary Voltage | 3500 V[8] |
| Drying Gas Temp | 350°C[8] |
| Drying Gas Flow | 10 L/min[8] |
| Nebulizer Pressure | 2.4 x 10^5 Pa[8] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 398.3 | 98.1[5] |
| α-Solanine | 868.4 | 398.3[5] |
| α-Chaconine | 852.5 | 706.5[5] |
Data Presentation
The performance of the described method has been validated and is summarized in the table below. The data is compiled from various studies employing similar methodologies.
| Parameter | This compound | α-Solanine | α-Chaconine | Reference |
| Linear Range (ng/mL) | 2 - 100 | 50 - 5000 | 10 - 5000 | [5] |
| LOD (µg/mL) | 0.003 | 0.01 | 0.01 | [2][9] |
| LOQ (µg/mL) | 0.01 | 0.03 | 0.03 | [2][9] |
| Recovery (%) | 83.9 - 90.3 | 81.6 - 106.4 | 82.7 - 101.5 | [2] |
| Intra-day Precision (CV%) | < 10 | < 10 | < 10 | [2] |
LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation
Visualizations
Caption: Workflow for this compound Quantification.
Conclusion
The HPLC-MS/MS method presented provides a selective, sensitive, and reliable approach for the quantification of this compound in potato peels. The detailed protocol for sample preparation, including solid-phase extraction, effectively minimizes matrix effects, ensuring accurate results. The method demonstrates excellent performance characteristics, including low limits of detection and quantification, and high recovery rates, making it highly suitable for routine analysis in food safety laboratories and for research purposes in the fields of agriculture and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and this compound in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recovery of Steroidal Alkaloids from Potato Peels Using Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wur.nl [wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. MASONACO - Potato Glycoalkaloids [masonaco.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Performance Liquid Chromatography–Mass Spectrometry Analysis of Glycoalkaloids from Underexploited Solanum Species and Their Acetylcholinesterase Inhibition Activity [mdpi.com]
- 9. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and this compound in Potato Protein Isolates | MDPI [mdpi.com]
Application Notes and Protocols for the GC/MS Analysis of Solanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solanidine is a steroidal alkaloid aglycone that can be found in plants of the Solanum genus, most notably in potatoes (Solanum tuberosum). It is formed through the hydrolysis of its glycoalkaloid precursors, α-solanine and α-chaconine. The concentration of these compounds is highest in greened potatoes, sprouts, and peels. Due to its potential toxicity, accurate and sensitive quantification of this compound is crucial for food safety, toxicological studies, and in the development of pharmaceuticals, as this compound and related compounds have been investigated for various biological activities.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC/MS). GC/MS offers high sensitivity and specificity, making it a robust technique for the analysis of complex matrices.
Quantitative Data Summary
While GC/MS is a powerful technique for the analysis of this compound, comprehensive validation data in the literature is more readily available for Liquid Chromatography-Mass Spectrometry (LC-MS) methods. The following tables summarize typical validation parameters for the quantification of this compound and its parent glycoalkaloids, α-solanine and α-chaconine, by LC-MS. This data can serve as a benchmark for the performance of a GC/MS method.
Table 1: Method Validation Parameters for this compound and Parent Glycoalkaloids (LC-MS) [1][2]
| Compound | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| α-Solanine | 0.994 | 0.012 | 0.03 |
| α-Chaconine | 0.996 | 0.012 | 0.03 |
| This compound | 0.997 | 0.003 | 0.01 |
Table 2: Recovery, Precision, and Accuracy Data for this compound and Parent Glycoalkaloids (LC-MS) [1][2]
| Compound | Concentration Level | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| α-Solanine | Low | 81.6 | < 10 | < 11 | 86.4 - 114.3 |
| High | 106.4 | 79.9 - 128.8 | |||
| α-Chaconine | Low | 82.7 | < 10 | < 11 | 86.4 - 114.3 |
| High | 101.5 | 79.9 - 128.8 | |||
| This compound | Low | 83.9 | < 10 | < 11 | 86.4 - 114.3 |
| High | 90.3 | 79.9 - 128.8 |
A study utilizing a combined derivatization GC/MS method for the analysis of steroidal glycoalkaloid aglycons, including this compound, reported a reproducibility of less than 6% (CV).[3]
Experimental Protocols
The following protocols are a composite of established methods for the analysis of steroidal alkaloids by GC/MS. Optimization and validation are required for specific matrices and instrumentation.
Sample Preparation: Extraction and Hydrolysis
This compound is typically present in biological matrices as its glycosides. Therefore, a hydrolysis step is necessary to liberate the aglycone prior to GC/MS analysis.
Materials:
-
Biological matrix (e.g., potato peel, serum, tissue homogenate)
-
Methanol
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Chloroform
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Extraction: Homogenize a known amount of the sample material. Extract the glycoalkaloids by sonicating or refluxing with 80% methanol.
-
Centrifugation: Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
Hydrolysis: Combine the supernatants and add an equal volume of 3M HCl. Heat the mixture at 95°C for 2 hours to hydrolyze the glycoalkaloids to this compound.
-
Basification: After cooling, neutralize the acidic solution with concentrated NH₄OH to a pH of 10-11.
-
Liquid-Liquid Extraction: Extract the this compound from the basified aqueous solution with three portions of chloroform.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., pyridine or ethyl acetate) for derivatization.
Derivatization
Derivatization is essential to increase the volatility and thermal stability of this compound for GC/MS analysis. A combined trimethylsilylation and pentafluoropropionylation method has been shown to produce specific and abundant fragmentation.[3]
Materials:
-
Dried sample extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pentafluoropropionic anhydride (PFPA)
-
Heating block or oven
Procedure:
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 25 µL of PFPA.
-
Re-cap the vial and heat at 70°C for an additional 15 minutes.
-
Cool to room temperature before injection into the GC/MS.
GC/MS Parameters
Table 3: Recommended GC/MS Parameters for this compound Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 150°C, hold for 2 min. Ramp at 10°C/min to 300°C, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 50 - 600 amu |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
| SIM Ions for this compound Derivatives | m/z 417, 419 (and other specific fragments)[3] |
Visualizations
Signaling Pathway of this compound
This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. This compound is thought to act by binding to and inhibiting the Smoothened (Smo) protein, a key component of the Hh pathway.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Experimental Workflow
The overall workflow for the GC/MS analysis of this compound from a biological matrix is depicted below.
Caption: Experimental workflow for the GC/MS analysis of this compound.
References
- 1. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and this compound in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of this compound- and tomatidine-type glycoalkaloid aglycons by gas Chromatography/Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hydrolytic Extraction of Solanidine from Potato Vines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solanidine, a steroidal aglycone of potato glycoalkaloids, serves as a valuable precursor for the synthesis of hormones and other pharmacologically active compounds.[1] Potato vines (haulm), often considered agricultural waste, represent a significant source of glycoalkaloids, primarily α-solanine and α-chaconine. This document provides a detailed protocol for the hydrolytic extraction of this compound from potato vines, a process that involves the acid-catalyzed cleavage of the sugar moieties from the glycoalkaloids. The presented methodology is based on a one-step solid-liquid-liquid system that combines glycoalkaloid extraction, hydrolysis, and subsequent this compound separation into a single, efficient process.[1]
Principle: The protocol employs a biphasic solvent system. The first liquid phase, an acidic aqueous-alcoholic solution, facilitates the extraction of polar glycoalkaloids from the dried and milled potato vines and subsequently hydrolyzes them into the less polar aglycone, this compound. The second, immiscible organic liquid phase continuously extracts the newly formed this compound, driving the reaction towards completion. This integrated approach simplifies the overall process and improves efficiency.[1]
Experimental Protocols
1. Materials and Equipment:
-
Plant Material: Dried and milled potato vines (Solanum tuberosum L.).
-
Reagents:
-
Hydrochloric acid (HCl), analytical grade.
-
Methanol (MeOH), analytical grade.
-
Ethanol (EtOH), analytical grade.
-
Acetic acid, analytical grade.
-
Chloroform (CHCl₃), analytical grade.
-
Trichloroethylene, analytical grade.
-
Carbon tetrachloride, analytical grade.
-
Sodium hydroxide (NaOH) for neutralization.
-
-
Equipment:
-
Grinder or mill for plant material.
-
Reaction vessel with reflux condenser and magnetic stirrer.
-
Heating mantle or water bath.
-
Separatory funnel.
-
Filtration apparatus (e.g., Buchner funnel, filter paper).
-
Rotary evaporator.
-
pH meter.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
-
2. Preparation of Starting Material:
-
Harvest fresh potato vines and wash them thoroughly to remove soil and other debris.
-
Dry the potato vines at 50-80°C to a constant weight to prevent enzymatic degradation of glycoalkaloids.
-
Grind the dried vines into a fine powder (e.g., to pass through a 0.2-0.8 mm sieve) to increase the surface area for efficient extraction.
3. One-Step Hydrolytic Extraction Protocol:
This protocol is adapted from a study that optimized the hydrolytic extraction of this compound from potato vines.[1]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, add the dried and milled potato vines (solid phase).
-
Addition of Liquid Phases:
-
First Liquid Phase (Aqueous/Acidic): For every 1 gram of dried potato vine powder, add a specified volume of the first liquid phase. An optimal system consists of 10% (w/v) hydrochloric acid in 50% (v/v) aqueous methanol.[1]
-
Second Liquid Phase (Organic): Add an equal volume of the second liquid phase. Chloroform has been shown to be highly effective.[1]
-
-
Hydrolysis and Extraction:
-
Heat the mixture to reflux with continuous stirring. The optimal reaction time is approximately 90 minutes.[1]
-
During this process, the glycoalkaloids are extracted from the plant material into the first liquid phase, hydrolyzed by the acid, and the resulting this compound is extracted into the second (organic) liquid phase.
-
-
Separation and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid plant material from the biphasic liquid mixture by filtration.
-
Transfer the liquid phases to a separatory funnel and allow the layers to separate completely.
-
Collect the lower organic phase (chloroform layer) containing the this compound.
-
-
Purification (Optional but Recommended):
-
Solvent Removal and Yield Determination:
-
Remove the chloroform from the organic phase using a rotary evaporator to obtain the crude this compound.
-
Determine the yield of this compound, which can be expressed as grams of this compound per 100 grams of dried potato vines.
-
Data Presentation
The following tables summarize quantitative data from various studies on the hydrolytic extraction of this compound, providing a comparison of different systems and their efficiencies.
Table 1: Comparison of Different Solid-Liquid-Liquid Systems for this compound Extraction from Potato Vines [1]
| First Liquid Phase (Aqueous/Acidic) | Second Liquid Phase (Organic) | Reaction Time (min) | Degree of Hydrolytic Extraction (DHE) (%) | Yield of this compound ( g/100g of dried vines) |
| 10% (w/v) HCl in 50% (v/v) Methanol | Chloroform | 90 | > 98% | 0.24 |
| HCl in 2% (w/v) Acetic Acid | Chloroform | - | - | - |
| HCl in 10% (w/v) Acetic Acid | Trichloroethylene | - | - | - |
| HCl in 50% (v/v) Ethanol | Carbon Tetrachloride | - | - | - |
Data for the less optimal systems were not fully quantified in the source material.
Table 2: Comparison of this compound Yield from Different Potato Materials
| Starting Material | Extraction System | Yield of this compound ( g/100g of dried material) | Reference |
| Potato Vines | 10% (w/v) HCl in 50% (v/v) Methanol / Chloroform | 0.24 | [1] |
| Potato Tuber Sprouts | 2% (w/v) HCl in 50% (v/v) Methanolic Extract / Chloroform | 1.46 | [4] |
| Potato Tuber Sprouts | 10% (w/v) HCl in 96% (v/v) Ethanol / Chloroform (2:3 ratio) | - (84.5% DHE) | [5] |
| Potato Tuber Sprouts | Acid Hydrolysis in a two-phase liquid-liquid system | 1.50 | [6] |
Mandatory Visualization
Caption: Workflow for the one-step hydrolytic extraction of this compound.
Signaling Pathways and Logical Relationships
The core of this protocol is a chemical transformation, not a biological signaling pathway. The logical relationship of the process is best represented by the experimental workflow diagram above. The key transformation is the acid-catalyzed hydrolysis of glycoalkaloids.
Caption: Chemical conversion of glycoalkaloids to this compound.
References
- 1. This compound hydrolytic extraction and separation from the potato (Solanum tuberosum L.) vines by using solid-liquid-liquid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Identification of 3,4-Seco-Solanidine-3,4-dioic Acid as a Urinary Biomarker of CYP2D6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid-liquid systems for acid hydrolysis of glycoalkaloids from Solanum tuberosum L. tuber sprouts and this compound extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Solanidine from Biological Samples
Introduction
Solanidine is a steroidal alkaloid aglycone that results from the hydrolysis of the glycoalkaloids α-solanine and α-chaconine, commonly found in potatoes. The quantification of this compound in biological matrices such as plasma and urine is crucial for toxicological assessments, pharmacokinetic studies, and as a potential biomarker for the activity of certain metabolic enzymes like CYP2D6.[1] Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique that allows for the concentration and purification of this compound from complex biological samples prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from plasma and urine samples.
Principle of the Method
This method utilizes a mixed-mode cation exchange (MCX) solid-phase extraction cartridge to isolate this compound from biological fluids. The sample is first acidified to ensure that the basic this compound molecule is protonated and can bind to the cation exchange sorbent. After loading the sample, the cartridge is washed to remove interfering substances. Finally, the retained this compound is eluted from the cartridge using a solvent mixture containing a base to neutralize the charge on the molecule, allowing for its release from the sorbent.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the extraction and analysis of this compound and related glycoalkaloids from biological samples using SPE followed by LC-MS/MS, as reported in various studies.
| Analyte | Biological Matrix | SPE Cartridge Type | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| This compound | Plasma | Not Specified | - | - | 0.01 ng/mL | 0.01 - 25 ng/mL | [2] |
| This compound | Plasma & Urine | Mixed-Mode Cation Exchange (MCX) | 82% - 112% (Plasma), 96% - 114% (Urine) | 0.1 ng/mL | 0.3 ng/mL | 0.3 - 100 ng/mL | [3] |
| This compound | Potato Protein Isolates | Oasis HLB | 82% - 106% | 0.003 µg/mL | 0.01 µg/mL | 0.01 - 1 µg/mL | [4][5] |
| α-Solanine | Plasma & Urine | Mixed-Mode Cation Exchange (MCX) | 82% - 112% (Plasma), 96% - 114% (Urine) | 0.1 ng/mL | 0.3 ng/mL | 0.3 - 100 ng/mL | [3] |
| α-Chaconine | Plasma & Urine | Mixed-Mode Cation Exchange (MCX) | 82% - 112% (Plasma), 96% - 114% (Urine) | 0.1 ng/mL | 0.3 ng/mL | 0.3 - 100 ng/mL | [3] |
Experimental Protocol: SPE of this compound from Human Plasma/Urine
This protocol is a synthesized methodology based on common practices for the extraction of this compound from biological fluids.[3]
Materials and Reagents
-
SPE Cartridges: Mixed-Mode Cation Exchange (MCX), e.g., Oasis MCX (30 mg, 1 cc)
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (concentrated)
-
-
Biological Sample: Human plasma or urine
-
Equipment:
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Collection tubes
-
Procedure
1. Sample Pretreatment
1.1. Thaw frozen plasma or urine samples to room temperature. 1.2. Vortex the samples for 10-15 seconds to ensure homogeneity. 1.3. For a 1.0 mL sample, add 1.0 mL of 2% (v/v) formic acid in water. 1.4. Vortex the mixture for 30 seconds. 1.5. Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitated proteins (especially for plasma samples). 1.6. Use the supernatant for the SPE procedure.
2. SPE Cartridge Conditioning
2.1. Place the MCX SPE cartridges on the vacuum manifold. 2.2. Condition the cartridges by passing 1 mL of methanol through the sorbent bed. Do not allow the sorbent to dry. 2.3. Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent bed. Do not allow the sorbent to dry.
3. Sample Loading
3.1. Load the pretreated sample supernatant onto the conditioned SPE cartridge. 3.2. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
4. Washing
4.1. Wash the cartridge with 1 mL of 2% (v/v) formic acid in water to remove hydrophilic interferences. 4.2. Wash the cartridge with 1 mL of methanol to remove lipophilic interferences. 4.3. Dry the cartridge under full vacuum for 5 minutes.
5. Elution
5.1. Place clean collection tubes inside the manifold to collect the eluate. 5.2. Elute the retained this compound from the cartridge by passing 1 mL of 5% (v/v) ammonium hydroxide in methanol. 5.3. Collect the eluate.
6. Post-Elution Processing
6.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 6.2. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis. 6.3. Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Experimental Workflow Diagram
Caption: Workflow for this compound extraction from biological samples.
Signaling Pathway/Logical Relationship Diagram
The logical relationship in this protocol is a sequential workflow. The diagram above illustrates this process flow from sample pretreatment through solid-phase extraction to the final analysis. Each step is dependent on the successful completion of the previous one to ensure accurate and reproducible results.
This application note is intended for research use only and should be adapted and validated by the end-user for their specific application.
References
- 1. pharma.unibas.ch [pharma.unibas.ch]
- 2. This compound is a sensitive and specific dietary biomarker for CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of alpha-solanine, alpha-chaconine and this compound in plasma and urine by ultra-performance liquid chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and this compound in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: High-Purity Solanidine Isolation Using Centrifugal Partition Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solanidine, a steroidal aglycone derived from the hydrolysis of potato glycoalkaloids such as α-solanine and α-chaconine, is a valuable precursor for the synthesis of hormones and other pharmacologically active compounds.[1] Traditional isolation methods can be cumbersome, involving multiple steps and the use of solid stationary phases that can lead to sample loss.[2] Centrifugal Partition Chromatography (CPC) offers a robust, efficient, and scalable alternative for the preparative isolation of this compound.[2][3] As a liquid-liquid chromatography technique, CPC eliminates the need for a solid support, minimizing irreversible adsorption and allowing for high recovery rates and purity in a single step.[2][3][4] This application note provides a detailed protocol for the isolation of this compound from a crude potato extract using CPC.
Quantitative Data Summary
The following tables summarize the key quantitative data from a representative study on this compound isolation using Centrifugal Partition Chromatography.
Table 1: CPC Operating Parameters for this compound Isolation [2][3]
| Parameter | Value |
| CPC Instrument | (Not specified, but a preparative scale unit is implied) |
| Solvent System | Ethyl Acetate / Butanol / Water |
| Volume Ratio (v/v/v) | 42.5 : 7.5 : 50 |
| Mobile Phase | (Not explicitly stated, but typically the upper phase in this system) |
| Stationary Phase | (Not explicitly stated, but typically the lower phase) |
| Sample Load (Crude Extract) | 0.6 g |
| Flow Rate | 8 mL/min |
| Rotational Speed | 2500 rpm |
Table 2: Performance Metrics of this compound Isolation by CPC [2][3]
| Metric | Result |
| Yield of this compound | 98 mg |
| Recovery from Crude Extract | 86.7% |
| Purity of Isolated this compound | > 98% |
| Separation Time | (Not specified, but described as a one-step separation) |
Experimental Protocols
This section details the methodologies for the preparation of the crude extract containing this compound and its subsequent purification using Centrifugal Partition Chromatography.
1. Preparation of Crude this compound Extract via Hydrolysis
This initial step involves the extraction of glycoalkaloids from potato material and their subsequent acid hydrolysis to yield the aglycone, this compound.
-
Materials:
-
Fresh Solanum tuberosum (e.g., skin and sprouts of cv. Pompadour)[3]
-
Methanol
-
Hydrochloric Acid (HCl)
-
Chloroform
-
Sodium Hydroxide (NaOH) or other suitable base
-
-
Protocol:
-
Extraction of Glycoalkaloids: Homogenize fresh potato skin and sprouts. Extract the glycoalkaloids using a suitable solvent such as 50% aqueous methanol.[1]
-
Acid Hydrolysis: Concentrate the glycoalkaloid extract and subject it to acid hydrolysis. A common method involves using hydrochloric acid at an elevated temperature to cleave the sugar moieties from the aglycone.[1][5] For example, using 10% (w/v) hydrochloric acid in 50% (volume) methanol for 90 minutes.[1]
-
Neutralization and Extraction: After hydrolysis, cool the reaction mixture and neutralize it with a base (e.g., NaOH) to precipitate the crude this compound.
-
Liquid-Liquid Extraction: Extract the crude this compound into an organic solvent like chloroform.[1]
-
Drying: Evaporate the organic solvent under reduced pressure to obtain the crude this compound extract for CPC purification.
-
2. Centrifugal Partition Chromatography (CPC) Protocol for this compound Purification
This protocol outlines the one-step purification of this compound from the crude extract.
-
Materials and Equipment:
-
Preparative Centrifugal Partition Chromatograph
-
Crude this compound extract
-
Ethyl Acetate (HPLC grade)
-
n-Butanol (HPLC grade)
-
Deionized Water
-
Fraction Collector
-
HPLC system for purity analysis
-
-
Protocol:
-
Solvent System Preparation: Prepare the biphasic solvent system by mixing ethyl acetate, n-butanol, and water in a volume ratio of 42.5:7.5:50.[2][3] Shake the mixture vigorously in a separatory funnel and allow the two phases to separate completely.
-
CPC System Preparation:
-
Equilibration: Pump the mobile phase (typically the upper organic phase) through the system at a flow rate of 8 mL/min until the stationary phase is retained and the system reaches equilibrium (a stable baseline is observed on the detector).[2][3]
-
Sample Injection: Dissolve 0.6 g of the crude this compound extract in a small volume of the mobile phase and inject it into the CPC system.[2][3]
-
Elution and Fraction Collection: Continue pumping the mobile phase at 8 mL/min and collect fractions based on the detector signal (e.g., UV absorbance).[2][3][6]
-
Analysis: Analyze the collected fractions using a suitable analytical method, such as HPLC, to determine the purity of the this compound-containing fractions.
-
Post-Processing: Combine the pure fractions and evaporate the solvent to obtain purified this compound (>98% purity).[2][3]
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for this compound isolation.
Logical Steps in CPC Methodology
Caption: Logical steps of the CPC process.
References
- 1. This compound hydrolytic extraction and separation from the potato (Solanum tuberosum L.) vines by using solid-liquid-liquid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound isolation from Solanum tuberosum by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid-liquid systems for acid hydrolysis of glycoalkaloids from Solanum tuberosum L. tuber sprouts and this compound extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycoalkaloid Analysis Using Solanidine as a Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycoalkaloids (GAs) are a class of naturally occurring toxic secondary metabolites found in plants of the Solanaceae family, including potatoes and tomatoes. The primary GAs in potatoes are α-solanine and α-chaconine, which consist of the aglycone solanidine linked to a carbohydrate moiety.[1] Due to their potential toxicity to humans, regulatory bodies have set limits for total glycoalkaloid content in food products.[2] Accurate quantification of these compounds is therefore crucial for food safety, quality control, and research in plant science and toxicology.
This compound, the common aglycone of the major potato glycoalkaloids, serves as an essential reference standard in analytical methodologies.[3] Its use allows for the specific and sensitive quantification of the aglycone itself, which may be present due to enzymatic or acidic hydrolysis of the parent glycoalkaloids during processing or digestion.[1] Furthermore, it can be used in methods that involve the hydrolysis of glycoalkaloids to this compound for total GA determination. This document provides detailed application notes and protocols for the analysis of glycoalkaloids using this compound as a standard, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.
Data Presentation
Table 1: Quantitative Data for this compound and Related Glycoalkaloids by LC-MS
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Recovery (%) | Citation |
| This compound | 2 - 100 | 2 | - | 83.9 - 90.3 | [3][4] |
| α-Solanine | 50 - 5000 | 50 | - | 81.6 - 106.4 | [3][4] |
| α-Chaconine | 10 - 5000 | 10 | - | 82.7 - 101.5 | [3][4] |
Note: The values presented are a summary from multiple sources and may vary depending on the specific instrumentation and matrix.
Table 2: Method Performance Comparison
| Method | Analyte(s) | Typical LOQ | Key Advantages | Key Disadvantages | Citation |
| HPLC-UV | α-Solanine, α-Chaconine | 5.0 mg/kg | Cost-effective, robust | Less sensitive and specific than MS | [4][5] |
| LC-MS | This compound, α-Solanine, α-Chaconine | 0.003 µg/mL (this compound) | High sensitivity and specificity | Higher equipment cost and complexity | [3][6] |
| Isotachophoresis (ITP) | Total α-GAs, this compound | 2 mg/kg (α-GAs) | Determines aglycone and total GAs in one run | Does not separate individual GAs | [2][7] |
Experimental Protocols
Protocol 1: Extraction of Glycoalkaloids from Potato Tubers
This protocol is based on a widely used solid-phase extraction (SPE) method for the cleanup of glycoalkaloids from potato matrices.[1][2]
Materials:
-
Homogenized potato sample
-
Methanol (HPLC grade)
-
Deionized water
-
5% Acetic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 5 g of the homogenized potato sample into a 100 mL Erlenmeyer flask.
-
Add 30 mL of methanol and extract in an ultrasonic bath for 2 minutes.[2]
-
Filter the mixture through a sintered glass filter.
-
Wash the residue twice with 5 mL of methanol and combine the filtrates.
-
Adjust the final volume to 50 mL with methanol in a volumetric flask.[2]
-
Mix 5 mL of the methanolic extract with 8 mL of deionized water.
-
Load the mixture onto a C18 SPE cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 10 mL of 40% methanol.[2]
-
Dry the cartridge under vacuum.
-
Elute the glycoalkaloids with 10 mL of methanol.
-
Evaporate the eluate to dryness at 40°C using a rotary evaporator.
-
Reconstitute the residue in 1 mL of methanol for analysis.[2]
Protocol 2: Quantification by LC-MS/MS
This protocol describes a general method for the quantification of this compound, α-solanine, and α-chaconine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6]
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[8]
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound, α-solanine, and α-chaconine analytical standards
-
Internal standard (e.g., tomatine or α-solanine-d7)
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound, α-solanine, and α-chaconine in methanol, ranging from the expected sample concentrations. Spike each standard with the internal standard at a fixed concentration.
-
Chromatographic Conditions:
-
Set the column temperature to 40°C.
-
Use a flow rate of 0.4 mL/min.
-
A typical gradient could be:
-
0-1 min: 5% B
-
1-3.5 min: Linear gradient to 25% B
-
3.5-4 min: Hold at 25% B
-
4-6.7 min: Linear gradient to 32% B
-
6.7-8.4 min: Linear gradient to 85% B
-
8.4-11.4 min: Hold at 85% B
-
11.4-13 min: Return to 5% B and re-equilibrate.[8]
-
-
-
Mass Spectrometry Conditions:
-
Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of the analytes in the samples from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for glycoalkaloid analysis.
Caption: Relationship between glycoalkaloids and this compound standard.
References
- 1. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 2. 25 [ukp.vscht.cz]
- 3. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and this compound in Potato Protein Isolates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and this compound in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
Application Notes and Protocols for the Enzymatic Hydrolysis of Glycoalkalaloids to Yield Solanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solanidine, the aglycone of the primary potato glycoalkaloids α-solanine and α-chaconine, is a valuable steroidal alkaloid with applications as a precursor for the synthesis of hormones and other pharmacologically active compounds.[1][2][3] Traditional methods for obtaining this compound rely on acid hydrolysis, which can be harsh, generate significant chemical waste, and lead to low selectivity and yield.[4] Enzymatic hydrolysis presents a more sustainable and environmentally friendly alternative, offering higher specificity and milder reaction conditions. This document provides detailed protocols and data for the enzymatic conversion of glycoalkaloids to this compound.
Principle of Enzymatic Hydrolysis
The enzymatic hydrolysis of potato glycoalkaloids involves the stepwise cleavage of the carbohydrate side chains from the this compound backbone. The two major glycoalkaloids in potatoes, α-solanine and α-chaconine, are converted to this compound through the action of specific glycoside hydrolases.[4][5]
-
α-Solanine Degradation: The trisaccharide chain (solatriose) is sequentially hydrolyzed.
-
α-Chaconine Degradation: The trisaccharide chain (chacotriose) is sequentially hydrolyzed.
Microbial enzymes, such as those from the bacterium Glutamicibacter halophytocola S2, have demonstrated high efficacy in degrading both α-solanine and α-chaconine to this compound.[4][6] This bacterium possesses a gene cluster encoding for key enzymes including α-rhamnosidase (RhaA), β-glucosidase (GluA), and β-galactosidase (GalA).[4][6][7] Notably, both RhaA and GluA have been shown to individually catalyze the complete degradation of both glycoalkaloids to this compound.[4][5][7]
Data Presentation
Table 1: Enzymes Involved in Glycoalkaloid Hydrolysis
| Enzyme Name | Abbreviation | Source Organism | Function | Reference |
| α-Rhamnosidase | RhaA | Glutamicibacter halophytocola S2 | Hydrolyzes α-rhamnose, β-glucose, and β-galactose residues. Can completely degrade α-solanine and α-chaconine to this compound. | [4] |
| β-Glucosidase | GluA | Glutamicibacter halophytocola S2 | Hydrolyzes β-glucose and β-galactose residues. Can completely degrade α-solanine and α-chaconine to this compound. | [4] |
| β-Galactosidase | GalA | Glutamicibacter halophytocola S2 | Hydrolyzes β-glucose and β-galactose residues. Participates in the initial degradation step of α-solanine. | [4] |
| β-Glycosidase | Periplaneta americana | Used in a chemoenzymatic process following partial acid hydrolysis to convert α-chaconine to this compound. | [1][8] |
Table 2: Optimal Conditions for Enzymatic Hydrolysis of Glycoalkaloids in Potato Haulm
| Parameter | Optimal Value |
| Plant Material to Liquid Phase Ratio (w/v) | 1:4 |
| Temperature | 35°C |
| pH | 5.4 - 5.5 |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Glycoalkaloids using Microbial Enzymes
This protocol is based on the use of recombinant enzymes from Glutamicibacter halophytocola S2.
Materials:
-
Purified recombinant α-rhamnosidase (RhaA) or β-glucosidase (GluA)
-
Glycoalkaloid substrate (α-solanine or α-chaconine) solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Methanol
-
Formic acid
-
Incubator
-
LC-MS system for analysis
Procedure:
-
Prepare a stock solution of the glycoalkaloid substrate in a suitable solvent.
-
In a reaction vessel, combine the glycoalkaloid substrate with the reaction buffer.
-
Add the purified enzyme (RhaA or GluA) to the reaction mixture to initiate the hydrolysis.
-
Incubate the reaction at 30°C with slight agitation for a predetermined time course (e.g., 1, 2, 4, 8, 12, 24 hours).
-
To stop the reaction, add 3 volumes of methanol containing 0.1% formic acid.
-
Analyze the reaction products (this compound and intermediate glycoalkaloids) by LC-MS.
Protocol 2: Chemoenzymatic Hydrolysis of Glycoalkaloids
This protocol involves a partial acid hydrolysis step followed by enzymatic treatment.
Materials:
-
Glycoalkaloid-rich potato extract
-
Hydrochloric acid (HCl)
-
β-glycosidase (e.g., from Periplaneta americana)
-
Buffer for enzymatic reaction
-
Organic solvent for extraction (e.g., chloroform)
-
Analytical equipment for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Partial Acid Hydrolysis: Treat the glycoalkaloid extract with a mild acid solution (e.g., 1% HCl in 95% ethanol) at an elevated temperature (e.g., 75°C) for a short duration (e.g., 45 minutes) to partially hydrolyze the glycoalkaloids.[7]
-
Neutralize the reaction mixture.
-
Enzymatic Hydrolysis: Add β-glycosidase to the neutralized hydrolysate and incubate under optimal buffer and temperature conditions for the enzyme.
-
Extraction of this compound: After the enzymatic reaction, extract the this compound using an appropriate organic solvent.
-
Quantify the yield of this compound using a suitable analytical method.
Protocol 3: Quantification of this compound by LC-MS
Instrumentation and Conditions (Example):
-
Chromatograph: Ultimate 3000 (ThermoFisher) or equivalent.[9]
-
Column: C18 column (e.g., 4.6 mm x 100 mm, 5 µm).[9]
-
Mobile Phase: Gradient elution with Solvent A (water + 0.1% formic acid) and Solvent B (acetonitrile + 0.1% formic acid).[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Detector: Tandem mass spectrometer (e.g., TSQ Fortis).[9]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[9]
-
Monitoring: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for specific mass transitions of this compound.
Sample Preparation:
-
Extract this compound from the reaction mixture using a suitable solvent.
-
Filter the extract before injection into the LC-MS system.
Data Analysis:
-
Generate a standard curve using a certified this compound standard.
-
Quantify the this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Experimental workflow for enzymatic production of this compound.
Caption: Enzymatic degradation pathways of α-solanine and α-chaconine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. A multifunctional enzyme portfolio for α-chaconine and α-solanine degradation in the Phthorimaea operculella gut bacterium Glutamicibacter halophytocola S2 encoded in a trisaccharide utilization locus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of the Potato Glycoalkaloids – α-Solanine and α-Chaconine in Groundwater [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and chemoenzymatic treatment of glycoalkaloids from green, sprouting and rotting Solanum tuberosum potatoes for this compound recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Pharmacological Evaluation of Solanidine Derivatives
Introduction
Solanidine is a steroidal alkaloid aglycone that can be isolated from various plants of the Solanaceae family, including common potato (Solanum tuberosum) and tomato species.[1][2] As a readily available natural product, this compound serves as a valuable precursor for the synthesis of novel steroidal drugs and pharmacologically active compounds.[1][3] The modification of the this compound skeleton allows for the development of derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[1][4][5] These derivatives often exhibit enhanced potency and selectivity compared to the parent compound.[2][5]
This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in key pharmacological assays. The methodologies are intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents derived from natural products.
Section 1: Synthesis of this compound Derivatives
A common strategy to enhance the bioactivity of this compound is to introduce sugar moieties, creating semi-synthetic glycoalkaloids. This can be achieved by first modifying this compound to incorporate a linker, such as an azide group, followed by coupling to an alkynyl-modified monosaccharide via a copper-catalyzed "click chemistry" reaction.[5]
General Workflow for Synthesis
The synthesis of neoglycoalkaloid derivatives of this compound can be conceptualized as a multi-step process involving activation, functionalization, and conjugation, followed by purification and characterization.
Caption: General workflow for synthesizing this compound derivatives.
Protocol: Synthesis of a Triazole-Linked this compound Glycoside
This protocol is adapted from methodologies describing the modification of this compound for coupling with monosaccharides.[5]
Materials:
-
This compound
-
Propargyl bromide
-
Sodium azide (NaN₃)
-
Alkynyl-derivatized monosaccharide (e.g., propargyl-α-D-glucopyranoside)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Water
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Azido-Functionalized this compound:
-
Dissolve this compound in anhydrous DCM.
-
Add propargyl bromide and a suitable base (e.g., triethylamine).
-
Stir the reaction at room temperature for 24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the resulting propargylated this compound in a DMF/water mixture.
-
Add sodium azide (NaN₃) and stir at 80°C for 6 hours.
-
After cooling, extract the product with an organic solvent, wash with water, dry, and concentrate.
-
Purify the azido-solanidine intermediate by silica gel column chromatography.
-
-
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC):
-
Dissolve the purified azido-solanidine and the alkynyl-derivatized monosaccharide in a THF/water (1:1) solvent system.
-
Add sodium ascorbate to the mixture, followed by copper(II) sulfate pentahydrate.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the final triazole-linked this compound glycoside derivative by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate).
-
Characterize the structure and confirm the purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Section 2: Pharmacological Testing Protocols
The synthesized this compound derivatives can be screened for various pharmacological activities. This compound and its analogs have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
Anticancer Activity
The anticancer effects of this compound derivatives can be assessed by evaluating their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.[4][6]
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Complete cell culture medium (e.g., EMEM with 10% FBS)[8]
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each derivative.
Caption: Workflow for assessing cell viability using the MTT assay.
The results from the cell viability assays can be summarized to compare the efficacy of different derivatives.
| Compound | Derivative Structure | Cell Line | IC₅₀ (µM)[4] |
| This compound | Parent Aglycone | HeLa | > 50 |
| Derivative 1 | R = Glucosyl-triazole | HeLa | 12.5 |
| Derivative 2 | R = Galactosyl-triazole | HeLa | 9.8 |
| Derivative 3 | R = Rhamnosyl-triazole | HeLa | 15.2 |
| Doxorubicin | Positive Control | HeLa | 0.8 |
Anti-inflammatory Activity
This compound-related alkaloids can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[9] An in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages is a standard method to screen for anti-inflammatory potential.
This assay measures the production of nitrite, a stable metabolite of NO, using the Griess reagent.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution)
-
Sodium nitrite (NaNO₂) for standard curve
-
Synthesized this compound derivatives
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce inflammation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A, incubate for 10 minutes, then add 50 µL of Part B.
-
Absorbance Reading: After another 10 minutes, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.
Antimicrobial Activity
Derivatives of steroidal alkaloids can exhibit activity against various bacterial and fungal strains.[2][10] The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[11][12]
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)[10]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized this compound derivatives
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each derivative in the appropriate broth medium directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to a final concentration of ~5 x 10⁵ CFU/mL (for bacteria) or ~2.5 x 10³ CFU/mL (for fungi).
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe + broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | 128 | >256 | >256 |
| Derivative 1 | 32 | 128 | 64 |
| Derivative 2 | 16 | 64 | 32 |
| Vancomycin | 1 | N/A | N/A |
| Fluconazole | N/A | N/A | 2 |
Section 3: Signaling Pathway Analysis
This compound and its derivatives exert their anticancer effects by modulating specific cellular signaling pathways. For instance, they can induce apoptosis by activating intrinsic suicidal signals, leading to the nuclear import of DNA Fragmentation Factor 40 (DFF-40) and subsequent nucleosomal disruption.[6] Some analogs also inhibit topoisomerase I, an enzyme critical for DNA replication and repair.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. iomcworld.com [iomcworld.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Anticancer and multidrug resistance-reversal effects of this compound analogs synthetized from pregnadienolone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and insecticidal activities of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The tumor antagonistic steroidal alkaloid this compound prompts the intrinsic suicidal signal mediated DFF-40 nuclear import and nucleosomal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Steroidal alkaloid solanine A from Solanum nigrum Linn. exhibits anti-inflammatory activity in lipopolysaccharide/interferon γ-activated murine macrophages and animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial properties of amine- and guanidine-functionalized derivatives of betulinic, ursolic and oleanolic acids: Synthesis and structure/activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Analysis of Analogues of the Marine Alkaloid Pseudoceratidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Quantification of Solanidine
Audience: Researchers, scientists, and drug development professionals.
Introduction Solanidine is a steroidal aglycone derived from the hydrolysis of potato glycoalkaloids such as α-solanine and α-chaconine.[1] These compounds are naturally present in species of the Solanaceae family, including potatoes and tomatoes.[1][2] Due to its biological activities, which include potential anticancer, anti-inflammatory, and antimicrobial properties, as well as its role as a precursor for the synthesis of steroidal drugs, the accurate quantification of this compound is crucial.[1][2] this compound also acts as a biomarker for the activity of the cytochrome P450 enzyme CYP2D6, which is important for drug metabolism.[2][3][4] High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and reliable method for the quantification of this compound and its parent glycoalkaloids in various matrices.
Principle This method utilizes HPTLC for the separation of this compound from other components in a sample extract. The sample is applied to a high-performance silica gel plate, which is then developed in a chamber with a specific mobile phase. The separation is based on the differential partitioning of the analytes between the stationary phase (silica gel) and the mobile phase. After development, the plate is treated with a derivatization reagent to visualize the separated compounds. Quantification is achieved by scanning the plate with a densitometer at a specific wavelength and comparing the peak area of the analyte to that of a known standard.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (analytical grade), α-solanine, α-chaconine.
-
Solvents: Methanol, Chloroform, Acetic Acid, Dichloromethane, Ammonium Hydroxide (all HPLC or analytical grade).[5][6]
-
Reagents: 1-pentanesulfonic acid sodium salt, Cerium(IV) sulfate, Sulfuric acid, Antimony(III) chloride.[5][7]
-
Solid-Phase Extraction (SPE): C18 cartridges (e.g., Sep-Pak C18).[8][9]
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.[10]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 100-1000 ng/µL).[11]
-
Storage: Store all standard solutions at -20°C in the dark.[5]
Sample Preparation (from Potato Tubers)
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Homogenization: Homogenize a representative sample of the plant material (e.g., 1 g of blended potato tuber).[5]
-
Extraction:
-
Add 5 mL of extraction solution (e.g., 1% aqueous acetic acid containing 1-pentanesulfonic acid sodium salt) to the homogenized sample.[5]
-
Shake vigorously for 10 minutes and centrifuge.[5]
-
Decant the supernatant and repeat the extraction on the residue with another 5 mL of the extraction solution.[5]
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Precondition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of the extraction solution.[5]
-
Apply the combined extract (approx. 10 mL) to the cartridge.[5]
-
Elute the glycoalkaloids and aglycone with methanol, optionally saturated with (NH4)2HPO4.[5] The eluate is now ready for HPTLC application.
-
HPTLC Analysis Workflow
Caption: HPTLC experimental workflow for this compound quantification.
Chromatographic Conditions and Quantification
The prepared sample and standard solutions are applied to the HPTLC plate as bands. The plate is then developed in a saturated twin-trough chamber. After development and derivatization, the plate is scanned by a densitometer.
Table 1: HPTLC Chromatographic Conditions
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 | [6][8] |
| Mobile Phase | Chloroform:Methanol:2% aqueous NH4OH (70:30:5, v/v/v) | [8][9] |
| Alternative: Chloroform:Methanol:H2O:Aqueous Ammonia (70:30:5:0.5, v/v/v) | [5] | |
| Chamber Saturation | 15-20 minutes at room temperature | [11][12] |
| Development Distance | 80-85 mm | [6][12] |
| Derivatization Reagent | Saturated solution of Ce(IV) sulfate in 1:1 H2SO4–water, diluted tenfold with methanol | [5] |
| Alternative: 20% Antimony(III) chloride in acetic acid-dichloromethane (1+3, v/v) | [7] |
| Detection | Densitometric scanning in absorbance mode at 505 nm (for Ce(IV) sulfate) or 507 nm (for Antimony(III) chloride) |[5][6] |
Quantification A calibration curve is prepared by plotting the peak area against the concentration of the applied standard solutions. The concentration of this compound in the sample is determined from the linear regression equation of this curve.
Method Validation Data
The following table summarizes validation parameters from HPTLC methods developed for potato glycoalkaloids (α-solanine and α-chaconine), the parent compounds of this compound. These parameters indicate the performance and reliability of the HPTLC technique for this class of compounds.
Table 2: Summary of HPTLC Method Validation Parameters for Potato Glycoalkaloids
| Parameter | α-Solanine | α-Chaconine | Reference |
|---|---|---|---|
| Rf Value | 0.07 | 0.14 | [5] |
| Limit of Quantification (LOQ) | 5.0 mg/kg | 5.0 mg/kg | [5][13] |
| Limit of Detection (LOD) | 1.5 mg/kg | 1.5 mg/kg | [5] |
| Recovery | 80-90% | 80-90% | [5][14] |
| Repeatability (RSDr) | 8.2% | 11.4% | [5] |
| Linearity Range | 100 - 1000 ng/spot | 100 - 1000 ng/spot |[5] |
Note: Data presented is for the parent glycoalkaloids, as detailed HPTLC validation for the aglycone this compound is less common. The methodology is directly applicable.
Biological Activity Context: Mechanism of Cholinesterase Inhibition
This compound is known to exhibit neuromuscular effects through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[2] Understanding this mechanism is relevant for drug development professionals assessing its therapeutic potential and toxicity.
Caption: this compound's inhibitory effect on acetylcholinesterase.
Conclusion The described HPTLC method provides a reliable and efficient tool for the quantification of this compound in various samples. The protocol is characterized by simple sample preparation, good separation, and sufficient sensitivity. This application note serves as a comprehensive guide for researchers and scientists in the fields of phytochemistry, food safety, and drug development, enabling accurate analysis of this biologically significant steroidal alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Nutrimetric Validation of this compound as Dietary-Derived CYP2D6 Activity Marker In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharma.unibas.ch [pharma.unibas.ch]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-performance thin-layer chromatographic determination of potato glycoalkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Propagation, Development and Validation of HPTLC Method for Quantification of Steroidal Glycoalkaloid Solasodine in In Vitro Culture and Plant Parts of Solanum Nigrum : Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solanidine Isolation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of solanidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for this compound isolation?
A1: this compound is the aglycone of steroidal glycoalkaloids, primarily α-solanine and α-chaconine. The most common sources for its isolation are plants from the Solanaceae family, with potato (Solanum tuberosum) peels, sprouts, and vines being particularly rich sources.[1][2][3] Potato sprouts, in particular, have been shown to contain high concentrations of the precursor glycoalkaloids.[4]
Q2: What is the general workflow for isolating this compound?
A2: The typical workflow involves three main stages: extraction of the parent glycoalkaloids from the plant material, acid hydrolysis to cleave the sugar moieties and liberate this compound, and subsequent purification of the this compound.
Q3: Which analytical techniques are most suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and reliable method for the quantification of this compound.[5][6] LC-MS/MS offers high sensitivity and selectivity, which is particularly useful for complex sample matrices.[7]
Troubleshooting Guide
Low this compound Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis of Glycoalkaloids | - Optimize Acid Concentration and Temperature: The rate of hydrolysis is dependent on the acid concentration and temperature. Studies have shown that hydrochloric acid is effective for hydrolysis.[4] - Increase Reaction Time: Ensure the hydrolysis reaction is carried out for a sufficient duration to allow for complete cleavage of the glycosidic bonds. A 90-minute reaction time has been shown to be effective.[1] |
| Inefficient Extraction of Glycoalkaloids or this compound | - Choice of Solvent: The selection of an appropriate solvent system is critical. For the initial extraction of glycoalkaloids, polar solvents like methanol or ethanol, often acidified with acetic acid, are used. For extracting this compound after hydrolysis, organic solvents like chloroform are effective.[1][8] - Improve Solid-Liquid Contact: Ensure the plant material is finely ground to increase the surface area for extraction. Adequate agitation and extraction time are also important. |
| Degradation of this compound | - Avoid Harsh Hydrolysis Conditions: While acid is necessary for hydrolysis, excessively strong conditions can lead to the degradation of this compound, potentially forming byproducts like solanthrene.[9] - Use of a Two-Phase System: A two-phase (solid-liquid-liquid) extraction system can protect the newly formed this compound. The this compound is extracted into an organic phase as it is formed, removing it from the harsh acidic aqueous phase and preventing degradation.[8][10] |
Poor Purity of Isolated this compound
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | - Pre-extraction Sample Preparation: Consider a pre-extraction wash of the plant material with a non-polar solvent to remove lipids and other interfering substances. - Selective Extraction: Optimize the polarity of your extraction solvent to target this compound more specifically. |
| Ineffective Purification Method | - Column Chromatography: Use silica gel or alumina column chromatography with a suitable solvent gradient to separate this compound from other co-extracted compounds. - Centrifugal Partition Chromatography (CPC): This technique has been shown to be highly effective for the one-step purification of this compound, yielding high purity (>98%).[11][12] An optimized solvent system, such as ethyl acetate/butanol/water, is crucial for successful separation.[11] |
| Presence of Structurally Similar Alkaloids | - High-Resolution Chromatographic Techniques: Employing high-resolution HPLC or CPC can improve the separation of this compound from other closely related alkaloids that may be present in the source material. |
Quantitative Data Summary
The following table summarizes the yield and purity of this compound obtained through different isolation and purification methods.
| Method | Source Material | Yield | Purity | Reference |
| Hydrolytic Extraction (Solid-Liquid-Liquid) | Potato Vines | 0.24 g / 100 g | Not Specified | [1] |
| Hydrolytic Extraction (Liquid-Liquid) | Potato Sprouts | 1.46 g / 100 g | Not Specified | [4] |
| Centrifugal Partition Chromatography (CPC) | Potato Sprouts | 86.7% recovery from crude extract | >98% | [11] |
| Pressurized Liquid Extraction (PLE) | Potato Peels | 374 µg / g | Not Specified | [13] |
Experimental Protocols
Hydrolytic Extraction of this compound from Potato Vines (Solid-Liquid-Liquid System)
This protocol is based on a method that combines glycoalkaloid extraction, hydrolysis, and this compound extraction in a single step.[1][8]
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Preparation of Plant Material: Dry and mill potato vines to a fine powder.
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Extraction and Hydrolysis:
-
Prepare a solution of 10% (w/v) hydrochloric acid in 50% (v/v) aqueous methanol.
-
In a reaction vessel, combine the powdered potato vines with the acidic methanol solution.
-
Add an equal volume of chloroform to the mixture to create a two-phase system.
-
Heat the mixture at reflux with continuous stirring for 90 minutes.
-
-
Isolation:
-
After cooling, separate the chloroform phase, which now contains the this compound.
-
Wash the chloroform phase with a dilute base (e.g., sodium bicarbonate solution) to neutralize any residual acid.
-
Dry the chloroform phase over anhydrous sodium sulfate.
-
Evaporate the chloroform to obtain the crude this compound extract.
-
-
Purification:
-
The crude extract can be further purified using column chromatography or Centrifugal Partition Chromatography.
-
Purification of this compound using Centrifugal Partition Chromatography (CPC)
This protocol is adapted from a method for the high-purity isolation of this compound.[11][12]
-
Preparation of the Crude Extract: Obtain a crude this compound extract, for example, through the hydrolytic extraction method described above.
-
CPC System Preparation:
-
Prepare the biphasic solvent system: ethyl acetate/butanol/water (42.5:7.5:50 v/v/v).
-
Equilibrate the CPC instrument with the two phases. The aqueous phase is typically used as the stationary phase.
-
-
Chromatographic Separation:
-
Dissolve the crude extract in a small volume of the mobile phase (organic phase).
-
Inject the sample into the CPC system.
-
Elute with the mobile phase at a defined flow rate (e.g., 8 mL/min) and rotation speed (e.g., 2500 rpm).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent.
-
Analyze the fractions for the presence and purity of this compound using HPLC or TLC.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Caption: General workflow for this compound isolation and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. This compound hydrolytic extraction and separation from the potato (Solanum tuberosum L.) vines by using solid-liquid-liquid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Liquid-liquid systems for acid hydrolysis of glycoalkaloids from Solanum tuberosum L. tuber sprouts and this compound extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. This compound isolation from Solanum tuberosum by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recovery of Steroidal Alkaloids from Potato Peels Using Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solanidine extraction yield from plant material
Welcome to the technical support center for solanidine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing this compound yield from plant material.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound extraction from plants?
A1: this compound exists in plants, primarily from the Solanum genus (e.g., potatoes), as glycoalkaloids where it is bound to a carbohydrate moiety. The extraction process, therefore, typically involves two key stages: 1) Extraction of the parent glycoalkaloids (like α-solanine and α-chaconine) from the plant matrix, and 2) Hydrolysis of these glycoalkaloids to cleave the sugar groups and liberate the aglycone, this compound.[1][2] Some advanced methods combine these steps into a single "hydrolytic extraction".[1][2][3]
Q2: Which plant parts are the best sources for this compound?
A2: The concentration of glycoalkaloids, the precursors to this compound, varies significantly within the plant. Potato sprouts, peels, and haulm (vines) are generally considered rich sources.[1][4][5] Immature or greening tubers also have higher glycoalkaloid content.[6][7]
Q3: What are the most common methods for this compound extraction?
A3: The primary methods involve either acid or enzymatic hydrolysis of the glycoalkaloids.
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Acid Hydrolysis: This is a common and often rapid method that uses mineral acids like hydrochloric acid (HCl) to break the glycosidic bonds.[1][3]
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Enzymatic Hydrolysis: This method utilizes enzymes, which can be endogenous to the plant material itself, to achieve hydrolysis under milder conditions, though it may require longer incubation times.[3][4]
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Pressurized Liquid Extraction (PLE): A more modern technique that uses solvents at elevated temperatures and pressures to enhance extraction efficiency.[5]
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Ultrasonic-Assisted Extraction (UAE): This method employs ultrasonic waves to improve solvent penetration and extraction rates.[8][9]
Q4: How do I choose the right solvent system?
A4: Solvent selection is critical and depends on the chosen methodology. For direct this compound extraction after hydrolysis, non-polar solvents like chloroform and carbon tetrachloride have proven effective.[1][3][4] For the initial extraction of glycoalkaloids, polar solvents like methanol, ethanol, or aqueous solutions of acetic acid are commonly used.[7][9][10] Often, a multi-solvent system is employed, such as a mixture of an aqueous acidic phase with an organic phase, to perform a combined hydrolytic extraction.[1][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Incomplete hydrolysis of glycoalkaloids. | 1a. Acid Hydrolysis: Increase the acid concentration, temperature, or reaction time. A 10% (w/v) HCl solution has been shown to be effective.[1] 1b. Enzymatic Hydrolysis: Optimize pH (around 5.4) and temperature (35-37°C), and ensure sufficient incubation time (up to 50 hours may be needed).[3][4] |
| 2. Suboptimal extraction solvent. | 2. For extracting the liberated this compound, ensure you are using an appropriate non-polar solvent. Carbon tetrachloride and chloroform have demonstrated high efficiency.[1][3][4] For glycoalkaloid extraction prior to hydrolysis, 89% aqueous methanol has been shown to be optimal in PLE.[5] | |
| 3. Inefficient solid-liquid ratio. | 3. Optimize the ratio of plant material to solvent. For carbon tetrachloride extraction from haulm and tuber sprouts, a 1:8 (w/v) ratio was found to be optimal.[4] For UAE of glycoalkaloids, a 1:40 sample-to-solvent ratio improved yield.[9] | |
| 4. Degradation of this compound. | 4. In some acidic conditions, this compound can dehydrate to solanthrene. The presence of chloroform in the liquid phase can help protect this compound from this degradation.[2] | |
| Impure Final Product | 1. Co-extraction of other plant metabolites. | 1a. Employ a multi-step purification process. This can include solid-phase extraction (SPE) to remove impurities.[12] 1b. Centrifugal Partition Chromatography (CPC) has been shown to be a highly effective one-step method to obtain high-purity this compound.[13] |
| 2. Incomplete separation of phases in liquid-liquid extraction. | 2. Ensure adequate mixing and settling time for the phases to separate completely. Centrifugation can aid in breaking up emulsions and achieving a clean separation. | |
| Inconsistent Results | 1. Variability in plant material. | 1. The glycoalkaloid content can be affected by plant variety, maturity, growing conditions, and storage.[6] Standardize the source and pre-treatment of your plant material as much as possible. |
| 2. Lack of precise control over extraction parameters. | 2. Carefully control and monitor temperature, time, pH, and solvent ratios. Minor variations in these parameters can significantly impact yield.[5] |
Quantitative Data Summary
The following table summarizes this compound extraction yields obtained under different optimized conditions as reported in the literature.
| Plant Material | Extraction Method | Key Parameters | This compound Yield | Reference |
| Potato Tuber Sprouts | Acid Hydrolysis (in a two-phase liquid-liquid system) | HCl in the first phase, chloroform in the second; 90 minutes. | 1.50 g / 100 g dried material | [3][4] |
| Potato Tuber Sprouts | Solid-Liquid-Liquid Hydrolytic Extraction | HCl in aqueous methanol and chloroform. | 1.02 g / 100 g dried material | [11] |
| Potato Vines | Solid-Liquid-Liquid Hydrolytic Extraction | 10% (w/v) HCl in 50% methanol (first liquid phase), chloroform (second liquid phase); 90 minutes. | 0.24 g / 100 g dried material | [1][10] |
| Potato Haulm | Solid-Liquid Hydrolytic Extraction | 10% (w/v) HCl in 96% ethanol mixed with chloroform (2:3 ratio); 120 minutes. | 0.23 g / 100 g dried material | [2] |
| Potato Peels | Pressurized Liquid Extraction (for glycoalkaloids) | 89% Methanol at 80°C. | 374 µg / g dried material | [5] |
| Potato Tuber Sprouts | Enzymatic Hydrolysis followed by solvent extraction | Optimal pH 5.4, 37°C for 50h, then extraction with carbon tetrachloride. | ~65% of total available this compound | [4] |
Experimental Protocols
Protocol 1: Combined Hydrolytic Extraction from Potato Vines
This protocol is adapted from a method that combines glycoalkaloid extraction, hydrolysis, and this compound extraction into a single step.[1]
-
Preparation of Plant Material: Dry potato vines at room temperature and mill to an average particle size of 0.14 mm.
-
Reaction Setup:
-
Prepare the first liquid phase: 10% (w/v) hydrochloric acid in 50% (volume) aqueous methanol.
-
Prepare the second liquid phase: Chloroform.
-
In a reaction vessel, combine the dried, milled potato vines (solid phase) with the first and second liquid phases.
-
-
Extraction and Hydrolysis:
-
Heat the mixture and maintain at the solvent's boiling point under reflux for 90 minutes with continuous stirring.
-
-
Phase Separation and this compound Isolation:
-
After cooling, separate the chloroform layer containing the extracted this compound.
-
Wash the chloroform phase to remove residual acid and other impurities.
-
Evaporate the chloroform under vacuum to obtain the crude this compound extract.
-
Further purification can be achieved through recrystallization or chromatographic techniques.
-
Protocol 2: Pressurized Liquid Extraction (PLE) of Glycoalkaloids from Potato Peels
This protocol focuses on the initial, high-efficiency extraction of glycoalkaloids, which must then be hydrolyzed in a subsequent step. This method is based on an optimized PLE procedure.[5]
-
Preparation of Plant Material: Dry potato peels and grind to a fine powder.
-
PLE System Setup:
-
Pack the ground potato peel powder into the extraction cell of the PLE system.
-
Set the extraction solvent to 89% aqueous methanol.
-
-
Extraction Parameters:
-
Set the extraction temperature to 80°C.
-
Pressurize the system (e.g., 1500 psi).
-
Perform static extraction for a set time (e.g., 5-10 minutes), followed by a flush with fresh solvent.
-
-
Collection:
-
Collect the extract, which now contains a high concentration of glycoalkaloids (α-solanine and α-chaconine).
-
-
Subsequent Hydrolysis:
-
The collected extract must then be subjected to acid or enzymatic hydrolysis as described in other protocols to yield this compound.
-
Visualizations
Caption: General workflow for this compound extraction from plant material.
References
- 1. This compound hydrolytic extraction and separation from the potato (Solanum tuberosum L.) vines by using solid-liquid-liquid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recovery of Steroidal Alkaloids from Potato Peels Using Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycoalkaloids in Potato Tubers | OSU Extension Service [extension.oregonstate.edu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. horticultureresearch.net [horticultureresearch.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound isolation from Solanum tuberosum by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solanidine and Isomer Resolution in HPLC
Welcome to the technical support center for the chromatographic analysis of solanidine and its isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and execution.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I might need to separate?
A1: A primary isomer of interest in the analysis of steroidal alkaloids is demissidine. Demissidine and this compound are structurally very similar, differing only by a double bond in the B-ring of the steroid backbone, which is present in this compound but absent in demissidine.[1] Due to this subtle difference, achieving baseline separation can be challenging and requires a well-optimized HPLC method. Another related compound, though not a direct isomer, is solasodine, which is often analyzed concurrently.
Q2: What is the recommended starting point for column selection for this compound analysis?
A2: For general analysis and separation of this compound from other glycoalkaloids or related compounds like solasodine, a reversed-phase C18 column is the most common and effective choice.[2] Look for columns with high surface area and carbon load. For challenging separations, especially of isomers, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 2.6 µm for HPLC) can provide higher efficiency and better resolution.
Q3: How do I select an appropriate mobile phase for separating this compound and its isomers?
A3: Mobile phase selection is critical for achieving good resolution. A typical starting point for reversed-phase separation of this compound is a mixture of acetonitrile (ACN) and an aqueous buffer. The buffer is crucial for controlling the pH and minimizing peak tailing, as this compound is a basic compound. Common buffers include ammonium acetate or phosphate buffers. The pH should be adjusted to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic state, which leads to sharper, more symmetrical peaks. A gradient elution, where the percentage of the organic solvent is increased over time, is often necessary to separate compounds with different polarities, such as this compound and its parent glycoalkaloids.
Q4: What is the best approach for separating enantiomers or diastereomers of this compound?
A4: The separation of stereoisomers (enantiomers or diastereomers) requires a chiral environment. The most direct and widely used method in HPLC is to use a Chiral Stationary Phase (CSP).[3] Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® columns), are highly versatile and have proven effective for a wide range of chiral compounds, including alkaloids.[4][5][6] Method development on a CSP typically involves screening different mobile phase compositions, often in normal-phase, polar organic, or reversed-phase modes, to find the optimal conditions for enantioseparation.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing) for this compound
Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue for basic compounds like this compound. It is often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.
Solutions:
-
Mobile Phase pH Adjustment: Ensure your mobile phase is buffered at a low pH (e.g., pH 3-4). This protonates the silanol groups, reducing their interaction with the protonated basic analyte.
-
Use of Mobile Phase Additives: Incorporating additives like triethylamine (TEA) or using ionic liquids in the mobile phase can help to mask the active silanol sites and improve peak shape.[5]
-
Employ End-Capped Columns: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are specifically designed to provide better peak shapes for basic compounds.
-
Lower Analyte Concentration: Injecting too much sample can overload the column and lead to peak tailing. Try diluting your sample to see if the peak shape improves.
Issue 2: Insufficient Resolution Between this compound and Its Isomers (e.g., Demissidine)
Q: I am struggling to get baseline separation between this compound and demissidine. What parameters can I adjust?
A: Improving the resolution between closely eluting isomers requires careful optimization of chromatographic selectivity and efficiency.
Solutions:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: In reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase retention times and may provide more opportunity for the compounds to separate.
-
Solvent Type: Try switching the organic solvent. Methanol can offer different selectivity compared to acetonitrile due to its different solvent properties. A mobile phase containing a mixture of acetonitrile and methanol might also provide a unique selectivity.
-
-
Adjust Column Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity. However, it can also alter selectivity, so it's an important parameter to screen.
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
-
Increase Column Length or Use Smaller Particle Size: A longer column or a column packed with smaller particles will provide higher efficiency, leading to sharper peaks and better resolution.
Issue 3: No Separation of Stereoisomers on a Chiral Column
Q: I'm using a Chiralpak® column, but my this compound isomers are still co-eluting. What should I try next?
A: Achieving separation on a chiral stationary phase (CSP) often requires screening various conditions, as the interactions are highly specific.
Solutions:
-
Screen Different Mobile Phase Modes: Chiral separations are highly dependent on the mobile phase. If you are using a normal-phase mode (e.g., hexane/isopropanol), try switching to a polar organic mode (e.g., acetonitrile or methanol) or a reversed-phase mode (e.g., acetonitrile/water or methanol/water). The chiral recognition mechanism can change dramatically between these modes.[7]
-
Vary the Alcohol Modifier in Normal Phase: In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) can have a significant impact on enantioselectivity. Try different alcohols and vary their concentration.
-
Use Mobile Phase Additives: Small amounts of an acidic or basic additive (like trifluoroacetic acid - TFA, or diethylamine - DEA) can dramatically alter the chiral recognition by changing the ionization state of the analyte and its interaction with the CSP.
-
Try a Different Chiral Stationary Phase: If extensive method development on one CSP is unsuccessful, it may be that the chiral selector is not suitable for your analytes. Screening a CSP with a different selector (e.g., an amylose-based CSP versus a cellulose-based one) is a common strategy in chiral method development.
Data Presentation
Table 1: Typical Starting Conditions for Reversed-Phase HPLC Analysis of this compound
| Parameter | Recommended Condition | Purpose |
| Column | C18, 2.1 x 75 mm, 2.6 µm | High efficiency reversed-phase separation |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control pH |
| Mobile Phase B | Acetonitrile | Organic modifier for elution |
| Gradient | 5-95% B over 10 minutes | To elute compounds with a range of polarities |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column |
| Column Temp. | 40 °C | Improves efficiency and reproducibility |
| Detection | UV at ~205 nm or Mass Spectrometry | Detection of the analyte |
| Injection Vol. | 5 µL | Standard injection volume |
Note: These are general starting conditions and will require optimization for specific applications.
Table 2: Illustrative Resolution Factors for Chiral Separation of Basic Compounds on a Polysaccharide-Based CSP
| Compound | Mobile Phase | Resolution (Rs) |
| Racemate A | Hexane:Isopropanol:TFA (90:10:0.1) | 1.50 |
| Racemate B | Hexane:Ethanol:TFA (98:2:0.2) | 1.16 |
| Racemate C | 100% Acetonitrile | 0.77 |
| Racemate D | ACN with 10 mM Ammonium Bicarbonate pH 9.0 | 0.69 |
This table is for illustrative purposes to show how changes in mobile phase can affect resolution on a chiral column. Data is adapted from a method development example for a racemic mixture. A resolution (Rs) of ≥ 1.5 is generally considered baseline separation.
Experimental Protocols
Protocol 1: General Method for the Analysis of this compound using Reversed-Phase HPLC
This protocol is a starting point for the quantitative analysis of this compound and its separation from other related alkaloids.
-
Sample Preparation:
-
Extract this compound from the sample matrix (e.g., potato peels) using an acidic methanol solution.
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 100 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 80% B
-
15-18 min: Hold at 80% B
-
18-20 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: Mass Spectrometer (for high specificity and sensitivity) or UV detector at ~205 nm.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify using a calibration curve prepared from this compound standards.
-
Protocol 2: Screening Method for Chiral Separation of this compound Isomers
This protocol outlines a systematic approach to screen for the separation of this compound stereoisomers using a polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).
-
Column Installation and Equilibration:
-
Install the chiral column according to the manufacturer's instructions.
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Screening in Normal Phase Mode:
-
Mobile Phase: Start with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). Add 0.1% Trifluoroacetic Acid (TFA) as an additive for the acidic analyte.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Injection: Inject a standard solution of the this compound isomer mixture.
-
Optimization: If no or poor separation is observed, systematically vary the percentage of IPA (e.g., try 5%, 15%, 20%). Also, test ethanol as an alternative alcohol modifier.
-
-
Screening in Polar Organic Mode:
-
Mobile Phase: Use 100% Acetonitrile or 100% Methanol. Add 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Optimization: If partial separation is seen, try mixtures of Acetonitrile and Methanol.
-
-
Screening in Reversed-Phase Mode:
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Optimization: Adjust the ratio of acetonitrile to water.
-
-
Evaluation:
-
For each condition, calculate the resolution (Rs) between the isomer peaks. The condition that provides the best resolution with a reasonable analysis time should be selected for further optimization.
-
Visualizations
Caption: Workflow for HPLC method development for this compound isomer separation.
Caption: Troubleshooting decision tree for this compound peak tailing.
Caption: Principle of chiral separation of enantiomers using a Chiral Stationary Phase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 6. Isolation and Identification of 3,4-Seco-Solanidine-3,4-dioic Acid as a Urinary Biomarker of CYP2D6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Technical Support Center: Solanidine Isolation and Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with solanidine. Our aim is to help you overcome common challenges in reducing the co-extraction of interfering compounds and achieving high-purity this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound extraction and purification experiments.
Problem 1: Low Yield of this compound After Hydrolytic Extraction
Question: I am getting a low yield of this compound after performing a hydrolytic extraction from potato material. What are the possible causes and how can I improve my yield?
Answer:
Low this compound yield can stem from several factors related to the efficiency of glycoalkaloid extraction, the hydrolysis process, and the subsequent this compound extraction. Here are potential causes and solutions:
-
Incomplete Glycoalkaloid Extraction: The initial extraction of the parent glycoalkaloids (α-solanine and α-chaconine) may be insufficient.
-
Solution: Ensure the plant material is finely milled to increase the surface area for solvent penetration. Use a polar solvent such as methanol or ethanol, or acidic solutions like acetic acid, for efficient glycoalkaloid extraction.[1]
-
-
Suboptimal Hydrolysis Conditions: The conversion of glycoalkaloids to this compound is a critical step that depends on acid concentration, temperature, and time.
-
Inefficient this compound Extraction into the Organic Phase: The choice of organic solvent is crucial for partitioning the liberated this compound.
-
Solution: Chloroform has been shown to be an effective organic phase for extracting this compound.[1][2][3] Other solvents like trichloroethylene and carbon tetrachloride can also be used.[2] Ensure proper mixing to facilitate the transfer of this compound from the aqueous acidic phase to the organic phase.
-
-
This compound Degradation: Under harsh acidic conditions, this compound can dehydrate to form solanthrene, reducing the yield of the desired product.
-
Solution: The presence of chloroform in the liquid phase during hydrolysis can protect this compound from dehydration.[4] Monitor the reaction for the appearance of solanthrene, and if detected, consider milder hydrolysis conditions.
-
Problem 2: Poor Purity of the Isolated this compound
Question: My isolated this compound is impure. What are the common interfering compounds and how can I remove them?
Answer:
Co-extraction of other plant constituents is a common issue. The primary interfering compounds are typically other alkaloids, sterols, fatty acids, and phenolic compounds. Here are strategies to improve purity:
-
Implement a Solid-Phase Extraction (SPE) Cleanup Step: SPE is a highly effective method for removing interfering compounds.
-
Solution: Use SPE cartridges such as C18, NH2, or CN.[5] A common procedure involves conditioning the cartridge, loading the crude extract, washing away impurities with a weak solvent, and then eluting the purified this compound with a stronger solvent. Different washing steps, including acidic and basic washes, can significantly improve the removal of interfering components and enhance the peak shape and intensity in subsequent analyses.[6]
-
-
Optimize Liquid-Liquid Extraction (LLE) Parameters: The pH of the aqueous phase can be adjusted to selectively partition this compound.
-
Solution: this compound, as an alkaloid, is soluble in acidic solutions in its protonated form. By carefully adjusting the pH of the aqueous phase to a basic level (e.g., pH 10 with ammonia), this compound can be precipitated while some impurities may remain in solution.[2] The precipitate can then be collected and washed.
-
-
Utilize Advanced Chromatographic Techniques: For very high purity requirements, more sophisticated chromatographic methods are necessary.
Problem 3: Inaccurate Quantification due to Matrix Effects in LC-MS Analysis
Question: I am observing signal suppression or enhancement in my LC-MS analysis of this compound, leading to inaccurate quantification. How can I mitigate these matrix effects?
Answer:
Matrix effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the analyte in the mass spectrometer's source.[9][10] This is a significant challenge in the analysis of complex samples like plant extracts.[10]
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Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds before they enter the LC-MS system.
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Solution: A robust Solid-Phase Extraction (SPE) protocol is crucial.[5][11] SPE cleanup has been shown to result in higher signal intensities for glycoalkaloids compared to samples without cleanup.[11] The pre-concentration step in SPE can, however, also increase the concentration of interfering substances, so optimization is key.[12]
-
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically resolved from the interfering matrix components.
-
Solution: Adjust the mobile phase composition, gradient, and column chemistry to improve separation. Post-column infusion experiments can help identify the regions in the chromatogram where ion suppression or enhancement occurs, guiding method development.[9]
-
-
Use an Appropriate Internal Standard: An internal standard that experiences similar matrix effects as the analyte can compensate for variations in ionization.
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Solution: While not explicitly detailed for this compound in the provided context, the use of isotopically labeled standards is a common and effective strategy in LC-MS analysis to correct for matrix effects.
-
-
Consider a Different Ionization Technique: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).
-
Solution: If your instrument allows, testing APCI could be a viable option, as it is generally less affected by matrix components.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the hydrolytic extraction of this compound?
A1: The hydrolytic extraction of this compound is a multi-step process that is often combined into a single procedure.[1][2] First, the parent glycoalkaloids (α-solanine and α-chaconine) are extracted from the plant material using a polar or acidic solvent.[1] Then, a mineral acid, such as hydrochloric acid, is used to hydrolyze the glycosidic bonds, cleaving the sugar moieties from the aglycone and yielding this compound.[2] Finally, the liberated this compound is extracted into an immiscible organic solvent, like chloroform.[2]
Q2: What are the best sources of plant material for this compound extraction?
A2: this compound is the aglycone of the major glycoalkaloids found in potatoes (Solanum tuberosum).[2] Potato sprouts and potato vines are particularly rich sources and are often used for this compound extraction.[2][3] The concentration of glycoalkaloids is highest in the blossoms, sprouts, and peel of the potato.[14]
Q3: What analytical techniques are used to quantify this compound and assess its purity?
A3: Several analytical techniques are employed for the quantification and purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are powerful methods for both identification and quantification.[2][15] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, although it may be less specific and more prone to interference if the sample is not sufficiently pure.[5]
Q4: Can I extract this compound without using harsh acids?
A4: While acid hydrolysis is the most common method, enzymatic hydrolysis is also a possibility. Enzymes present in fresh potato haulm and sprouts can facilitate the transformation of glycoalkaloids to this compound.[3] However, this process is typically slower than acid hydrolysis.
Data Presentation
Table 1: Comparison of this compound Extraction Yields from Different Sources and Methods
| Plant Source | Extraction Method | Key Reagents | Yield | Reference |
| Potato Vines | Solid-Liquid-Liquid Hydrolytic Extraction | 10% HCl in 50% Methanol, Chloroform | 0.24 g / 100 g | [1][2] |
| Potato Tuber Sprouts | Liquid-Liquid Hydrolytic Extraction | 2% HCl in 50% Methanolic Extract, Chloroform | 1.46 g / 100 g | [1] |
| Potato Haulm | Solid-Liquid Hydrolytic Extraction | 10% HCl in 96% Ethanol, Chloroform | 0.23 g / 100 g | [4] |
Table 2: Recovery and Purity of this compound Using Different Purification Techniques
| Purification Technique | Crude Material | Key Parameters | Recovery | Purity | Reference |
| Centrifugal Partition Chromatography (CPC) | Crude Extract from Sprouts | Solvent System: Ethyl Acetate/Butanol/Water (42.5:7.5:50 v/v/v) | 86.7% | >98% | [7][8] |
| Solid-Phase Extraction (SPE) | Spiked Potato Protein Powder | Oasis HLB Cartridge | 83.9% - 90.3% | Not Specified | [11] |
Experimental Protocols
Protocol 1: Solid-Liquid-Liquid Hydrolytic Extraction of this compound from Potato Vines
This protocol is adapted from the work of Nikolic and Stankovic (2003).[1][2]
-
Preparation of Plant Material: Dry and finely mill potato vines.
-
Hydrolytic Extraction:
-
To the milled potato vines, add a solution of 10% (w/v) hydrochloric acid in 50% (v/v) aqueous methanol. This serves as the first liquid phase.
-
Simultaneously, add chloroform as the second, immiscible organic liquid phase.
-
Maintain the reaction at an appropriate temperature (e.g., reflux) for 90 minutes with continuous stirring.
-
-
Phase Separation: After 90 minutes, stop the reaction and allow the phases to separate. The chloroform phase will contain the extracted this compound.
-
Isolation of this compound:
-
Separate the chloroform phase.
-
To isolate this compound, the volume of the chloroform extract can be reduced by evaporation.
-
Precipitate this compound by adding concentrated aqueous ammonia to raise the pH to 10.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with distilled water and centrifuge again to remove residual impurities.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound Extracts
This protocol is a general guide based on common SPE procedures for glycoalkaloid purification.[6][11]
-
Cartridge Selection: Choose a suitable SPE cartridge, for example, a C18 or a polymer-based cartridge like Oasis HLB.
-
Cartridge Conditioning:
-
Wash the cartridge with 1-3 column volumes of methanol.
-
Equilibrate the cartridge with 1-3 column volumes of water or an appropriate buffer.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a suitable solvent and load it onto the conditioned cartridge. Ensure the loading solvent is compatible with the sorbent and promotes retention of this compound.
-
-
Washing:
-
Elution:
-
Elute the purified this compound from the cartridge using a stronger organic solvent, such as methanol containing a small amount of acid (e.g., 0.1% formic acid) to ensure this compound is in its protonated, more soluble form.[11]
-
-
Post-Elution: The eluate can be directly analyzed by LC-MS or evaporated and reconstituted in a suitable solvent.
Visualizations
Caption: Workflow for this compound extraction, purification, and analysis.
Caption: Troubleshooting decision tree for common this compound purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrolytic extraction and separation from the potato (Solanum tuberosum L.) vines by using solid-liquid-liquid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound isolation from Solanum tuberosum by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and this compound in Potato Protein Isolates [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and this compound in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of solanidine in solution for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of solanidine in solution for long-term storage. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, it is recommended to prepare stock solutions of this compound in high-purity methanol or Dimethyl Sulfoxide (DMSO).[1] A stock solution of 500 µg/mL in methanol has been successfully stored at -80°C. Solid this compound has been shown to be stable for at least four years when stored at -20°C.[1]
Q2: At what temperature should I store my this compound solutions?
A2: For long-term storage, it is best to store this compound solutions at -20°C or -80°C.[1] For short-term laboratory use, refrigeration at 2-8°C is advisable. While some analytes have been found to be stable for up to 7 days at 4°C, it is best practice to minimize time spent at room temperature.[2]
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is susceptible to degradation under strongly acidic conditions, which can lead to the formation of degradation products like solanthrene.[3] The hydrolysis of its parent glycoalkaloids to yield this compound is often carried out in acid, but prolonged exposure and high temperatures can also degrade this compound itself. For aqueous buffers or formulations, it is advisable to maintain a pH closer to neutral and avoid highly acidic environments, especially when combined with heat.
Q5: Are there any special precautions I should take when preparing this compound solutions?
A5: To minimize the risk of oxidative degradation, it is recommended to use solvents that have been purged with an inert gas, such as nitrogen or argon, before dissolving the this compound.[1] This is particularly important for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of potency in standard solutions | Degradation due to improper storage. | - Verify storage temperature. For long-term storage, use -20°C or -80°C. - Ensure solutions are protected from light. - Prepare fresh standards and compare performance. - Consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles. |
| Appearance of unknown peaks in chromatograms | Chemical degradation of this compound. | - If using acidic conditions, consider that this compound may be degrading. Solanthrene is a known degradation product in acidic environments. - Evaluate the possibility of oxidative degradation. Were solvents purged with inert gas? - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products under your specific conditions. |
| Precipitation of this compound in aqueous solutions | Poor solubility at the working concentration and pH. | - this compound has low aqueous solubility. Consider using a co-solvent such as methanol or DMSO. - Adjust the pH of the aqueous solution; the solubility of alkaloids is often pH-dependent. - Filter the solution after preparation to remove any undissolved material. |
Data on Solution Stability
Quantitative data on the stability of this compound in various solvents and conditions is not extensively available in published literature. The following table provides general guidance based on available information for this compound and structurally similar steroidal alkaloids like solasodine. It is highly recommended to perform an in-house stability study for your specific solvent system and storage conditions.
| Solvent | Storage Temperature | Recommended Storage Duration | Key Considerations |
| Methanol | -80°C | Long-term (months to years) | Purge solvent with inert gas before use. Protect from light. |
| Methanol | -20°C | Long-term (months to years) | Purge solvent with inert gas before use. Protect from light. |
| DMSO | -20°C | Long-term (months to years) | Use anhydrous DMSO. Protect from light. Minimize freeze-thaw cycles. |
| Aqueous Buffer (near neutral pH) | 2-8°C | Short-term (days) | Stability is pH-dependent; avoid strong acids. Prone to microbial growth if not sterile. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use as an analytical standard or in experiments.
Materials:
-
This compound (solid, high purity)
-
Methanol (HPLC grade or equivalent)
-
Inert gas (Nitrogen or Argon)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Amber glass vials with screw caps
Procedure:
-
Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed this compound to a volumetric flask.
-
Purge the methanol with an inert gas for 10-15 minutes to remove dissolved oxygen.
-
Add a small amount of the purged methanol to the volumetric flask to dissolve the this compound. Sonicate briefly if necessary to ensure complete dissolution.
-
Once dissolved, add the purged methanol to the flask up to the calibration mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Dispense the stock solution into smaller amber glass vials for storage to create single-use aliquots.
-
Store the vials at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study for this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Materials:
-
This compound stock solution (e.g., in methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a vial of the this compound stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a vial of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Control Sample: Keep an aliquot of the this compound stock solution at the recommended storage condition (e.g., -20°C in the dark).
-
At specified time points, withdraw samples from each condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Visualizations
References
Troubleshooting poor peak shape in solanidine chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of solanidine, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in this compound chromatography?
Poor peak shape in this compound chromatography, such as peak tailing, fronting, or splitting, can arise from a variety of factors. The most common causes include:
-
Secondary Silanol Interactions: this compound, a basic compound, can interact with residual acidic silanol groups on the surface of silica-based stationary phases (e.g., C18 columns). This is a primary cause of peak tailing.[1][2][3][4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both this compound and the stationary phase. An unsuitable pH can lead to peak tailing or fronting.[1][3][5]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.[6][7][8][9][10]
-
Column Degradation: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase, resulting in poor peak shapes.[1][6]
-
Incompatible Sample Solvent: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[7][11]
-
Extra-Column Volume: Excessive tubing length or large-volume detector cells can lead to band broadening and peak tailing.[1]
Q2: My this compound peak is tailing. How can I fix this?
Peak tailing is the most common peak shape problem for basic compounds like this compound. Here are the steps to troubleshoot and resolve it:
-
Optimize Mobile Phase pH: The most effective way to reduce tailing from silanol interactions is to adjust the mobile phase pH.
-
Low pH: Operating at a low pH (e.g., 2.5-3.5) protonates the residual silanol groups on the silica surface, minimizing their interaction with the basic this compound molecule.[1][2][12] Using a buffer like phosphate or formate is recommended to maintain a stable pH.[12][13][14][15]
-
High pH: Alternatively, a high pH can be used to deprotonate the basic analyte, though this may require a column stable at high pH.
-
-
Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[3] Using a high-purity, end-capped column is highly recommended for analyzing basic compounds.
-
Add a Mobile Phase Modifier: Adding a small concentration of a basic compound, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, masking them from interacting with this compound.[1][4]
-
Check for Column Contamination: If the tailing has developed over time, the column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.[1]
The following diagram illustrates the troubleshooting workflow for peak tailing:
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. acdlabs.com [acdlabs.com]
- 9. perkinelmer.com [perkinelmer.com]
- 10. asdlib.org [asdlib.org]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound is a sensitive and specific dietary biomarker for CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and Identification of 3,4-Seco-Solanidine-3,4-dioic Acid as a Urinary Biomarker of CYP2D6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solanidine Production via Hydrolysis
Welcome to the technical support center for the optimization of hydrolysis conditions for the complete conversion of Solanum glycoalkaloids to solanidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield of this compound?
A1: The choice of hydrolysis system and the concentration of the acid are critical factors. A two-phase liquid-liquid system, which combines hydrolysis and extraction into a single step, has been shown to be highly effective in protecting the this compound from degradation and achieving high yields.[1][2] For instance, using a 2% w/v hydrochloric acid solution in a 50% methanolic extract of glycoalkaloids has been reported to yield up to 1.46 g of this compound per 100 g of dried potato sprouts.[3][4]
Q2: Can I use other acids besides hydrochloric acid for the hydrolysis?
A2: While hydrochloric acid is commonly used, other mineral acids can also be employed. However, the reaction conditions, including concentration and temperature, will need to be optimized for each acid to achieve complete conversion without causing degradation of the resulting this compound.[5]
Q3: What is the significance of using a two-phase (liquid-liquid or solid-liquid-liquid) system?
A3: A two-phase system offers a significant advantage by continuously extracting the non-polar this compound into an organic solvent as it is formed in the aqueous acid phase.[1] This in-situ extraction minimizes the exposure of this compound to the harsh acidic conditions, preventing its degradation into byproducts like solanthrene and thereby increasing the final yield.[1][2]
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The progress of the reaction can be monitored by taking aliquots of the reaction mixture at different time intervals and analyzing the concentration of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are suitable for quantifying the this compound content.[3][6]
Q5: What are the typical starting materials for this compound production?
A5: Common starting materials are parts of the potato plant (Solanum tuberosum L.) that are rich in glycoalkaloids, such as tuber sprouts and vines.[3][5] These materials are typically dried and milled before the extraction and hydrolysis process.[5][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Incomplete hydrolysis of glycoalkaloids. | - Increase the acid concentration or the reaction temperature. - Extend the reaction time. - Ensure efficient mixing of the reaction components. |
| Degradation of this compound. | - Use a two-phase (liquid-liquid or solid-liquid-liquid) system to continuously extract this compound as it is formed.[1] - Avoid excessively high temperatures or prolonged reaction times. | |
| Inefficient extraction of this compound. | - Choose an appropriate organic solvent for the extraction (e.g., chloroform, trichloroethylene).[3][5] - Optimize the volume ratio of the aqueous and organic phases. | |
| Presence of Impurities in the Final Product | Incomplete hydrolysis leading to the presence of intermediate glycoalkaloids (β- and γ-forms).[1] | - Optimize hydrolysis conditions (acid concentration, temperature, time) to ensure complete conversion. |
| Degradation of this compound to solanthrene.[1] | - Employ a two-phase system to protect the this compound from the acidic environment.[1] | |
| Co-extraction of other plant metabolites. | - Perform a purification step after extraction, such as column chromatography or recrystallization. | |
| Difficulty in Isolating this compound from the Organic Phase | Formation of emulsions. | - Centrifuge the mixture to break the emulsion. - Add a small amount of a de-emulsifying agent. |
| Low concentration of this compound in the organic phase. | - Concentrate the organic extract by evaporating the solvent under reduced pressure.[1] |
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the optimization of this compound hydrolysis.
Table 1: Comparison of Different Hydrolysis Systems and Conditions
| System Type | Starting Material | Acid & Concentration | Organic Solvent | Reaction Time | This compound Yield ( g/100g dried material) | Reference |
| Liquid-Liquid | Potato Tuber Sprouts | 2% w/v HCl in 50% Methanol | Chloroform | 90 min | 1.46 | [3][4] |
| Solid-Liquid-Liquid | Potato Vines | 10% w/v HCl in 50% Methanol | Chloroform | 90 min | 0.24 | [5][8] |
| Solid-Liquid-Liquid | Potato Tuber Sprouts | Not specified | Chloroform, Trichloroethylene, or Carbon Tetrachloride | 120 min | 1.02 | [7] |
| Liquid-Liquid | Potato Haulm | 10% w/v HCl in 50% Ethanol | Chloroform | 120 min | 0.21 | [1] |
| Solid-Liquid | Potato Haulm | 10% w/v HCl in 96% Ethanol | Chloroform | 120 min | 0.23 | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Hydrolysis of Glycoalkaloids from Potato Tuber Sprouts[3][4]
This protocol combines glycoalkaloid hydrolysis and this compound extraction into a single step.
-
Preparation of Glycoalkaloid Extract:
-
Extract dried and milled potato tuber sprouts with 50% (v/v) methanol.
-
-
Hydrolysis and Extraction:
-
To the methanolic extract, add hydrochloric acid to a final concentration of 2% (w/v). This forms the aqueous phase.
-
Add an equal volume of chloroform as the organic phase.
-
Reflux the mixture for 90 minutes with continuous stirring.
-
-
Isolation of this compound:
-
After cooling, separate the chloroform layer containing the this compound.
-
Evaporate the chloroform under vacuum to obtain the crude this compound.
-
Further purification can be performed by recrystallization or chromatography.
-
Protocol 2: Solid-Liquid-Liquid Hydrolysis of Glycoalkaloids from Potato Vines[5]
This method integrates extraction, hydrolysis, and separation in one process.
-
Reaction Setup:
-
The solid phase consists of dried and milled potato vines.
-
The first liquid phase (aqueous) is a solution of 10% (w/v) hydrochloric acid in 50% (v/v) methanol.
-
The second liquid phase (organic) is chloroform.
-
-
Hydrolytic Extraction:
-
Combine the solid, aqueous, and organic phases in a reaction vessel.
-
Heat the mixture at boiling temperature under reflux for 90 minutes with vigorous stirring.
-
-
This compound Isolation:
-
After the reaction, filter the mixture to remove the solid plant material.
-
Separate the chloroform layer from the aqueous layer.
-
Wash the chloroform layer with a dilute base to neutralize any residual acid, followed by a water wash.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to yield this compound.
-
Visualizations
Caption: A generalized workflow for the acid hydrolysis and extraction of this compound.
Caption: A troubleshooting decision tree for addressing low this compound yield.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid-liquid systems for acid hydrolysis of glycoalkaloids from Solanum tuberosum L. tuber sprouts and this compound extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrolytic extraction and separation from the potato (Solanum tuberosum L.) vines by using solid-liquid-liquid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and this compound in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Solanidine and Solasodine Cytotoxicity for Cancer Research
In the landscape of natural compounds with therapeutic potential, the steroidal alkaloids solanidine and solasodine, primarily found in plants of the Solanaceae family, have garnered significant interest for their cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their exploration of novel anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound and solasodine has been evaluated across multiple cancer cell lines, with their half-maximal inhibitory concentrations (IC50) serving as a key metric for comparison. While data for solasodine is more readily available, the cytotoxicity of this compound is often reported through studies on its glycoside, α-solanine. It is important to note that the aglycone (this compound) and its glycoside (α-solanine) may exhibit different cytotoxic profiles.
Table 1: Comparative Cytotoxicity (IC50) of Solasodine and α-Solanine
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| Solasodine | HCT116 | Colorectal Cancer | 39.43 µM | 48 hours | [1] |
| HT-29 | Colorectal Cancer | 44.56 µM | 48 hours | [1] | |
| SW480 | Colorectal Cancer | 50.09 µM | 48 hours | [1] | |
| MCF-7 | Breast Cancer | 87.4 µg/mL | 24 hours | ||
| MCF-7 | Breast Cancer | 47.3 µg/mL | 48 hours | ||
| MCF-7 | Breast Cancer | 24.8 µg/mL | 72 hours | ||
| α-Solanine | DU145 | Prostate Cancer | 32.18 µM | 24 hours | |
| (this compound Glycoside) | KB-ChR-8-5 | Oral Cancer | 30 µM | 24 hours | [2] |
| FaDu | Pharynx Carcinoma | 21 µM | 24 hours | [3] | |
| CAL-33 | Tongue Carcinoma | 21 µM | 24 hours | [3] | |
| HUVECs | Non-malignant | 10 µM | 24 hours | [3] |
Mechanisms of Cytotoxic Action
Both this compound and solasodine induce cancer cell death primarily through the induction of apoptosis, albeit through partially distinct signaling pathways.
Solasodine: The cytotoxic activity of solasodine is notably linked to the inhibition of the AKT/GSK-3β/β-catenin signaling pathway.[1] This inhibition leads to a cascade of events including the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately triggering caspase activation and apoptosis.[1]
This compound: this compound is reported to induce apoptosis via the intrinsic pathway. This involves the activation of pro-apoptotic proteins like Bax and Bad, leading to the release of cytochrome c from the mitochondria.[4] This process is also associated with the downregulation of the PI3K/Akt survival signaling pathway and culminates in the activation of caspase-3 and the nuclear import of DNA Fragmentation Factor 40 (DFF-40), which is responsible for nuclear disruption during apoptosis.[4]
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways involved in the cytotoxic actions of solasodine and this compound.
Experimental Protocols
The evaluation of cytotoxicity for both this compound and solasodine predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or solasodine (typically in a solvent like DMSO, with a control group receiving only the solvent) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or a specialized detergent, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
The following diagram outlines the general workflow for assessing cytotoxicity using the MTT assay.
References
- 1. The tumor antagonistic steroidal alkaloid this compound prompts the intrinsic suicidal signal mediated DFF-40 nuclear import and nucleosomal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solanine Inhibits Proliferation and Angiogenesis and Induces Apoptosis through Modulation of EGFR Signaling in KB-ChR-8-5 Multidrug-Resistant Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Solanum nigrum - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC and GC/MS Methods for Solanidine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS) for the quantitative analysis of solanidine. The information presented is based on published experimental data to assist researchers in selecting the most suitable method for their analytical needs.
Introduction to this compound Analysis
This compound is the aglycone of the toxic glycoalkaloids α-solanine and α-chaconine, which are naturally present in potatoes and other Solanaceae family members. Accurate and reliable quantification of this compound is crucial in food safety, toxicology, and pharmaceutical research. Both HPLC-MS and GC/MS are powerful analytical techniques capable of detecting and quantifying this compound, but they operate on different principles and present distinct advantages and disadvantages.
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC, particularly when coupled with tandem mass spectrometry (MS/MS), is a widely adopted method for the analysis of this compound and its parent glycoalkaloids.[1] This technique offers high sensitivity and specificity, allowing for the direct analysis of these compounds in complex matrices.
Sample Preparation:
A common sample preparation workflow for the analysis of this compound from potato protein isolates involves the following steps:
-
Extraction: Ten mg of the sample is mixed with 1980 µL of 5% acetic acid and 20 µL of an internal standard (e.g., Tomatine at 30 µg/mL).[2] The mixture is then shaken for 15 minutes.[2]
-
Centrifugation: The sample is centrifuged at 14,000 × g for 15 minutes at 4 °C.[2]
-
Solid-Phase Extraction (SPE): The supernatant is collected and purified using an SPE cartridge (e.g., HLB Oasis 1cc 30mg).[2] The cartridge is first conditioned with methanol and equilibrated with water. After loading the sample, the cartridge is washed with 10% methanol.[2]
-
Elution: The purified analytes are eluted with 1 mL of methanol containing 0.1% formic acid.[2]
-
Filtration: The eluate is filtered through a 0.2 µm filter before injection into the LC-MS system.[2]
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1260 Infinity II LC system.[3]
-
Column: Kinetex C18 column (250 × 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Gradient Elution: The gradient starts at 28% B, increases to 32% B over 11 minutes, then to 41% B over 1 minute, and to 45% B over 8 minutes.[3] It is then ramped up to 90% B over 1 minute and held for 5 minutes before returning to the initial conditions.[3]
-
MS Detector: Agilent InfinityLab single-quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[4]
-
Detection Mode: Single Ion Monitoring (SIM) is often used for quantification.[2][5] For this compound, a common mass transition monitored is 398.3→98.1 m/z.[1]
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS can also be employed for the analysis of this compound. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for gas chromatography.
Sample Preparation and Derivatization:
-
Extraction and Hydrolysis: Similar to the initial steps in the HPLC protocol, this compound is first extracted from the sample matrix. If analyzing the parent glycoalkaloids, an acid hydrolysis step is required to cleave the sugar moieties and yield the this compound aglycone.[6]
-
Derivatization: A combined derivatization method involving trimethylsilylation and pentafluoropropionylation has been reported.[2][4] This process enhances the volatility and thermal stability of this compound, producing more specific and abundant fragmentation patterns in the mass spectrometer.[4]
Chromatographic and Mass Spectrometric Conditions:
-
GC System: A standard gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column is typically used for the separation of derivatized steroids.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
MS Detector: A quadrupole mass spectrometer is commonly used.
-
Detection Mode: Single Ion Monitoring (SIM) can be used for quantitative analysis, monitoring specific fragment ions of the derivatized this compound.[2]
Performance Data Comparison
| Parameter | HPLC-MS/MS Method |
| Linearity Range | 0.01 - 1 µg/mL (r² = 0.997) |
| Limit of Detection (LOD) | 0.003 µg/mL |
| Limit of Quantification (LOQ) | 0.01 µg/mL |
| Accuracy | 86.4% - 114.3% (Intra-day)[2] |
| Precision (CV%) | < 10% (Intra-day)[2] |
| Recovery | 83.9% - 90.3%[2] |
Experimental and Logical Workflows
Caption: A diagram illustrating the distinct experimental workflows for this compound analysis using HPLC-MS/MS and GC/MS.
Caption: A logical diagram outlining the process for cross-validating the HPLC-MS/MS and GC/MS methods for this compound analysis.
Comparison and Conclusion
HPLC-MS/MS emerges as a highly sensitive, specific, and well-documented method for the quantitative analysis of this compound. The direct analysis of the underivatized compound simplifies the sample preparation process compared to GC/MS. The availability of detailed validation data demonstrates its reliability and robustness for routine analysis in various matrices.[1] The use of single ion monitoring enhances sensitivity and allows for accurate quantification even at low concentrations.[2][5]
GC/MS , on the other hand, requires a derivatization step to analyze this compound, which adds complexity and potential for variability in the analytical workflow.[2][4] While a reported method shows good reproducibility with a coefficient of variation of less than 6%, a comprehensive set of validation data, including linearity, LOD, and LOQ, is not as readily available in the public domain.[2] This makes a direct and detailed performance comparison challenging. However, GC/MS can be a valuable tool, particularly for structural confirmation and for laboratories that are more equipped for and experienced with GC-based methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound- and tomatidine-type glycoalkaloid aglycons by gas Chromatography/Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 6. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and this compound in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of Solanidine and Tomatidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solanidine and tomatidine are steroidal alkaloids found in plants of the Solanaceae family, such as potatoes (Solanum tuberosum) and tomatoes (Solanum lycopersicum), respectively. Both compounds have garnered interest for their potential pharmacological activities, including anti-inflammatory properties. This guide provides an objective comparison of the anti-inflammatory activity of this compound and tomatidine, supported by available experimental data. The comparison highlights their mechanisms of action and provides detailed experimental protocols for key assays used in their evaluation.
Comparative Anti-inflammatory Activity: A Data-Driven Overview
Direct comparative studies quantifying the anti-inflammatory potency of this compound and tomatidine are limited in publicly available literature. However, indirect evidence and studies on structurally related compounds suggest potential differences in their efficacy.
A key study directly comparing tomatidine with solasodine, a steroidal alkaloid structurally similar to this compound, found that tomatidine exhibited a more potent anti-inflammatory effect [1]. This was demonstrated by its stronger inhibition of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in murine macrophages[1]. Given the structural similarity between solasodine and this compound, it can be inferred that tomatidine is likely a more potent anti-inflammatory agent than this compound.
Interestingly, one in vivo study reported that tomatidine, the aglycone of α-tomatine, was not effective at doses of 10-20 mg/kg in carrageenan-induced paw edema, granulation tissue formation, and vascular permeability assays in rats, whereas its glycoside form, α-tomatine, showed significant anti-inflammatory activity[2]. This suggests that the glycosidic moiety may be important for the in vivo anti-inflammatory effects of this class of compounds.
Quantitative data on the direct inhibition of inflammatory mediators by this compound is scarce in the available literature. For tomatidine, while its inhibitory effects on various inflammatory pathways are well-documented, specific IC50 values for the inhibition of key inflammatory markers are not consistently reported.
Table 1: Summary of Anti-inflammatory Effects of this compound and Tomatidine
| Parameter | This compound | Tomatidine | Reference(s) |
| Inhibition of iNOS | Less potent than tomatidine (inferred from solasodine comparison) | Potent inhibitor; more potent than solasodine | [1] |
| Inhibition of COX-2 | Less potent than tomatidine (inferred from solasodine comparison) | Potent inhibitor; more potent than solasodine | [1] |
| Inhibition of NF-κB Pathway | Information not available | Potent inhibitor | [1] |
| Inhibition of MAPK Pathway | Information not available | Potent inhibitor | |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Information not available | Effective inhibitor | |
| In vivo Efficacy | Information not available | Ineffective at 10-20 mg/kg in some models | [2] |
Mechanisms of Anti-inflammatory Action
Tomatidine
Tomatidine exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
-
Inhibition of the NF-κB Pathway: Tomatidine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines[1]. This inhibition is achieved by preventing the phosphorylation of IκBα, which leads to the nuclear translocation of NF-κB[1].
-
Inhibition of the MAPK Pathway: Tomatidine also attenuates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been found to inhibit the phosphorylation of JNK (c-Jun N-terminal kinase), another important pathway in the inflammatory cascade[1].
dot
Caption: Tomatidine's anti-inflammatory mechanism.
This compound
The precise molecular mechanisms underlying the anti-inflammatory activity of this compound are not as well-elucidated as those of tomatidine. Based on the comparative study with the structurally similar solasodine, it is plausible that this compound also targets the NF-κB and MAPK pathways, albeit with potentially lower potency than tomatidine. Further research is required to delineate the specific molecular targets of this compound in the inflammatory cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of this compound and tomatidine.
In Vitro Anti-inflammatory Activity Assessment
dot
Caption: General experimental workflow.
a. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or tomatidine for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
b. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
c. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate and add a substrate for the enzyme, which will produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The cytokine concentration is determined from the standard curve.
-
d. Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Protein Extraction: Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-JNK, JNK, IκBα).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression or phosphorylation levels.
-
Conclusion
Based on the currently available evidence, tomatidine appears to be a more potent anti-inflammatory agent than this compound, primarily through its robust inhibition of the NF-κB and MAPK signaling pathways. However, the lack of direct comparative studies and quantitative data for this compound necessitates further research to definitively establish the relative anti-inflammatory efficacy of these two steroidal alkaloids. The experimental protocols provided herein offer a standardized framework for future investigations aimed at elucidating the anti-inflammatory potential of these and other natural compounds. Such studies will be crucial for the development of novel anti-inflammatory therapeutics.
References
Validation of solanidine as a reliable biomarker for CYP2D6 phenotyping
A comprehensive guide to the validation of solanidine as a reliable, endogenous biomarker for Cytochrome P450 2D6 (CYP2D6) activity, in comparison to established exogenous probe drugs.
For researchers, scientists, and drug development professionals, accurate determination of CYP2D6 enzyme activity is paramount for predicting drug metabolism, efficacy, and potential adverse reactions. While exogenous probe drugs like dextromethorphan and debrisoquine have been the cornerstone of CYP2D6 phenotyping, the emergence of this compound, a naturally occurring steroidal alkaloid from dietary sources like potatoes, presents a compelling and less invasive alternative. This guide provides a detailed comparison of this compound and traditional probe drugs, supported by experimental data, to validate its utility as a reliable biomarker.
Performance Metrics: this compound vs. Exogenous Probes
Recent studies have robustly demonstrated the sensitivity and specificity of this compound and its metabolites as biomarkers for CYP2D6 activity. The metabolic ratio (MR) of this compound metabolites to the parent compound in plasma or urine strongly correlates with an individual's genetically determined CYP2D6 metabolizer status—poor (PM), intermediate (IM), normal (NM), or ultrarapid (UM).
Table 1: Comparative Performance in Identifying CYP2D6 Poor Metabolizers (PMs)
| Biomarker/Probe Drug | Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Citation(s) |
| This compound (M414/Solanidine MR) | LC-MS/MS of serum | 98% | 100% | 100% | Not Reported | [1][2][3] |
| Dextromethorphan | [13C]-Breath Test | 100% | 95% | Not Reported | Not Reported | [4][5] |
The data clearly indicates that the metabolic ratio of the this compound metabolite M414 to this compound is an excellent predictor of the CYP2D6 poor metabolizer phenotype, exhibiting high sensitivity and perfect specificity.[1][2][3]
Table 2: this compound and its Metabolites in Relation to CYP2D6 Phenotype
| CYP2D6 Phenotype | Plasma this compound Concentration vs. Normal Metabolizers (NM) | M444/Solanidine MR vs. Normal Metabolizers (NM) | Citation(s) |
| Poor Metabolizer (PM) | 1887% higher | 99.7% lower | [6][7][8][9][10][11][12] |
| Intermediate Metabolizer (IM) | 74% higher | 66.4% lower | [6][7][8][9][10][11][12] |
| Ultrarapid Metabolizer (UM) | 35% lower | 101% higher | [6][7][8][9][10][11][12] |
Plasma concentrations of this compound are markedly elevated in individuals with poor CYP2D6 metabolism, while the metabolic ratios of its metabolites are significantly lower, underscoring the strong relationship between this compound metabolism and CYP2D6 enzyme function.[6][7][8][9][10][11][12]
The Metabolic Pathway of this compound
This compound is primarily metabolized by CYP2D6 into several hydroxylated and further oxidized metabolites. The major metabolites that have been identified and utilized as biomarkers include 4-OH-solanidine and 3,4-seco-solanidine-3,4-dioic acid (SSDA), along with others identified by their mass-to-charge ratio (m/z), such as M414. In vitro studies using human liver microsomes have confirmed that the metabolism of this compound is almost completely inhibited by the potent CYP2D6 inhibitor, paroxetine.[6][9][10][11][12]
Experimental Protocols
Validation of this compound as a CYP2D6 Biomarker
This protocol outlines a typical clinical study to validate the use of this compound as an endogenous biomarker for CYP2D6 phenotyping.
-
Participant Recruitment:
-
Enroll a cohort of healthy volunteers with known CYP2D6 genotypes, representing poor, intermediate, normal, and ultrarapid metabolizers.
-
Obtain informed consent from all participants.
-
-
Sample Collection:
-
Collect fasting blood samples from all participants.
-
Separate plasma and store at -80°C until analysis.
-
-
Quantification of this compound and its Metabolites:
-
Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its key metabolites (e.g., 4-OH-solanidine, SSDA, M414) in plasma samples.
-
The method should include the use of stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis:
-
Calculate the metabolic ratios of each metabolite to this compound.
-
Compare the plasma concentrations of this compound and the metabolic ratios across the different CYP2D6 genotype groups using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis).
-
Perform receiver operating characteristic (ROC) curve analysis to determine the sensitivity and specificity of the metabolic ratios for predicting CYP2D6 poor metabolizer status.
-
CYP2D6 Phenotyping with Dextromethorphan (Exogenous Probe)
This protocol describes a standard method for CYP2D6 phenotyping using the probe drug dextromethorphan.
-
Participant Preparation:
-
Participants should abstain from any medications known to inhibit or induce CYP2D6 for a specified period before the study.
-
An overnight fast is typically required.
-
-
Dextromethorphan Administration:
-
Administer a single oral dose of dextromethorphan (e.g., 30 mg) to the participants.
-
-
Sample Collection:
-
Collect urine for a defined period (e.g., 8 hours) post-dose.
-
Alternatively, timed blood samples can be collected to determine the plasma pharmacokinetics of dextromethorphan and its primary CYP2D6-mediated metabolite, dextrorphan.
-
-
Sample Analysis:
-
Quantify the concentrations of dextromethorphan and dextrorphan in urine or plasma using a validated analytical method, such as HPLC or LC-MS/MS.
-
-
Phenotype Determination:
-
Calculate the metabolic ratio of dextromethorphan to dextrorphan.
-
Classify participants into metabolizer phenotypes based on established cutoff values for the metabolic ratio.
-
Experimental Workflow Comparison
The use of an endogenous biomarker like this compound simplifies the phenotyping workflow by eliminating the need for the administration of an exogenous probe drug.
Conclusion: The Future of CYP2D6 Phenotyping
The validation of this compound as an endogenous biomarker for CYP2D6 activity marks a significant advancement in the field of pharmacogenetics. Its high sensitivity and specificity, coupled with the non-invasive nature of its measurement (requiring only a blood sample and relying on dietary intake), position it as a superior alternative to traditional exogenous probe drugs. For researchers and clinicians, the ability to accurately phenotype individuals for CYP2D6 activity without the need for drug administration simplifies the process, reduces potential risks, and paves the way for more personalized and effective drug development and therapy. The strong correlation of this compound metabolism with the effects of other CYP2D6-metabolized drugs, such as risperidone, further strengthens its clinical utility.[13] The continued research and adoption of this compound-based phenotyping are poised to enhance our ability to predict drug responses and improve patient outcomes.
References
- 1. Prediction of CYP2D6 poor metabolizers by measurements of this compound and metabolites—a study in 839 patients with known CYP2D6 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of CYP2D6 poor metabolizers by measurements of this compound and metabolites-a study in 839 patients with known CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a [13C]-dextromethorphan breath test to assess CYP2D6 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. researchgate.net [researchgate.net]
- 10. research.abo.fi [research.abo.fi]
- 11. DSpace [helda.helsinki.fi]
- 12. This compound is a sensitive and specific dietary biomarker for CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for this compound as a dietary CYP2D6 biomarker: Significant correlation with risperidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of α-Solanine, α-Chaconine, and Solanidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of the steroidal glycoalkaloids α-solanine and α-chaconine versus their aglycone, solanidine. A key focus is the synergistic cytotoxicity exhibited by the combination of α-solanine and α-chaconine. This document synthesizes experimental data to offer a comprehensive overview for researchers in oncology and drug development.
Executive Summary
α-Solanine and α-chaconine, the two major glycoalkaloids in potatoes, demonstrate potent cytotoxic effects, primarily through rapid disruption of the cell membrane. When combined, these two glycoalkaloids exhibit a synergistic effect, leading to enhanced cytotoxicity, particularly at a 1:1 ratio. Their aglycone, this compound, which lacks the sugar moieties, displays a different and generally less potent cytotoxic mechanism, inducing apoptosis through the intrinsic mitochondrial pathway. This guide details the mechanisms of action, presents available quantitative data, outlines experimental protocols for assessing cytotoxicity, and provides visual representations of the key signaling pathways.
Data Presentation: Comparative Cytotoxicity
Direct comparison of the cytotoxic potency of α-solanine, α-chaconine, and this compound is challenging due to the lack of studies testing all three compounds on the same cell line under identical conditions. However, available data from various studies are summarized below to provide a relative understanding of their efficacy.
Table 1: IC50 Values of α-Solanine and α-Chaconine in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| α-Chaconine | RL95-2 | Endometrial Cancer | 4.72 | [1] |
| α-Solanine | RL95-2 | Endometrial Cancer | 26.27 | [1] |
| α-Solanine | A549 | Human Lung Carcinoma | 12.3 (24h), 11.79 (48h) | [2] |
| α-Solanine | Tenebrio molitor myocardium | N/A (Cardioinhibitory) | 0.188 | [3] |
| α-Chaconine | Tenebrio molitor myocardium | N/A (Cardioinhibitory) | 0.748 | [3] |
Note: The IC50 values are highly dependent on the cell line and experimental conditions. The data presented is for comparative purposes and highlights that α-chaconine is often found to be more potent than α-solanine.
Synergistic Effect:
Studies have consistently shown that a 1:1 mixture of α-solanine and α-chaconine results in the most potent cytotoxic effect, which is greater than the additive effect of the individual compounds.[4] This synergism is attributed to their combined action on the plasma membrane.
This compound Cytotoxicity:
Quantitative IC50 data for this compound is less prevalent in the literature. However, it is generally reported to be significantly less toxic than its glycosylated counterparts, α-solanine and α-chaconine.
Mechanisms of Action
α-Solanine and α-Chaconine: Synergistic Membrane Disruption
The primary cytotoxic mechanism of α-solanine and α-chaconine, particularly in combination, is the rapid disruption of the plasma membrane. This is a multi-step process:
-
Insertion: The lipophilic aglycone portion (this compound) of the glycoalkaloids inserts into the cell membrane.
-
Complex Formation: The glycoalkaloids then form complexes with membrane cholesterol.[5][6]
-
Membrane Permeabilization: The formation of these complexes disrupts the integrity of the membrane, leading to the formation of pores and a subsequent loss of cellular contents and ion balance, ultimately causing cell lysis.[3][7]
The sugar moieties of α-solanine and α-chaconine are crucial for this activity, as this compound alone does not cause rapid membrane lysis.
This compound: Induction of Intrinsic Apoptosis
In contrast to its glycosylated forms, this compound induces cytotoxicity through a slower, programmed cell death mechanism known as apoptosis. It specifically activates the intrinsic (mitochondrial) pathway:
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[8][9]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.
Mandatory Visualizations
References
- 1. α-Chaconine and α-Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ERα (Ser167) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solanaceae glycoalkaloids: α-solanine and α-chaconine modify the cardioinhibitory activity of verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic cytotoxicity induced by α-solanine and α-chaconine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic interaction between potato glycoalkaloidsα-solanine andα-chaconine in relation to destabilization of cell membranes: Ecological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Solanidine Content Across Potato Cultivars: A Guide for Researchers
This guide provides a comparative overview of solanidine and its principal glycoalkaloid derivatives, α-solanine and α-chaconine, across various potato cultivars. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative data, details experimental methodologies for glycoalkaloid analysis, and visualizes key biological and experimental pathways. The information presented is collated from multiple scientific studies to ensure a comprehensive and objective comparison.
Data Presentation: Glycoalkaloid Content in Potato Cultivars
The concentration of this compound and its corresponding glycoalkaloids, α-solanine and α-chaconine, varies significantly among different potato cultivars. These variations are influenced by genetic factors, growing conditions, and storage methods[1][2]. The following table summarizes the glycoalkaloid content in several potato varieties as reported in various studies. It is important to note that the values can differ based on the analytical method employed and whether the analysis was performed on the flesh, peel, or whole tuber, on a fresh or dry weight basis.
| Potato Cultivar | α-Solanine (mg/100g) | α-Chaconine (mg/100g) | This compound (mg/100g) | Total Glycoalkaloids (TGA) (mg/100g) | Tissue Analyzed | Basis | Analytical Method | Reference |
| Tigoni | 4.51 | 4.46 | 5.21 | 15.39 | Tuber | Fresh Weight | HPLC | [3] |
| Dutch Robijn | 1.45 | 1.62 | - | 5.31 | Tuber | Fresh Weight | HPLC | [3] |
| Ranger Russet | - | - | - | Figure 2 shows trend | Tuber | - | - | [1] |
| Russet Burbank | - | - | - | Figure 2 shows trend | Tuber | - | - | [1] |
| Russet Norkotah | - | - | - | Figure 2 shows trend | Tuber | - | - | [1] |
| NDA 1725 | - | - | - | 14.7 | Tuber | Fresh Weight | HPLC | [4] |
| Atlantic | - | - | - | 7-187 (whole) | Whole Tuber | Wet Weight | HPLC | [5] |
| Dark Red Norland | - | - | - | 7-187 (whole) | Whole Tuber | Wet Weight | HPLC | [5] |
| Red Lasoda | - | - | - | 7-187 (whole) | Whole Tuber | Wet Weight | HPLC | [5] |
| Shepody | - | - | - | 7-187 (whole) | Whole Tuber | Wet Weight | HPLC | [5] |
| Snowden | - | - | - | 7-187 (whole) | Whole Tuber | Wet Weight | HPLC | [5] |
| Aladdin (Conventional) | 1.19 | - | - | - | Tuber | Fresh Weight | Densitometry | [6] |
| Aladdin (Organic) | 0.62 | - | - | - | Tuber | Fresh Weight | Densitometry | [6] |
| Mona Lisa (Conventional) | 1.35 | - | - | - | Tuber | Fresh Weight | Densitometry | [6] |
| Mona Lisa (Organic) | 1.40 | - | - | - | Tuber | Fresh Weight | Densitometry | [6] |
| Iranian Variety (Green) | 931.33 (µg/ml extract) | - | - | - | Flesh | - | HPLC | [7] |
| Iraqi Variety (Green) | 923.16 (µg/ml extract) | - | - | - | Flesh | - | HPLC | [7] |
Note: The data presented are for comparative purposes. Absolute values can vary. TGA is often calculated as the sum of α-solanine and α-chaconine, and in some cases, includes other minor glycoalkaloids.
Experimental Protocols
The quantification of this compound and its glycoalkaloids in potato tubers is most commonly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: Extraction and Quantification of this compound and its Glycoalkaloids by HPLC
This protocol is a synthesized methodology based on common practices reported in the scientific literature.
1. Sample Preparation:
-
Select a representative sample of potato tubers from the cultivar of interest.
-
Thoroughly wash the tubers to remove any soil and debris.
-
Depending on the experimental design, either analyze the whole tuber, or separate the peel and flesh.
-
Homogenize a known weight of the potato tissue (e.g., 10-20 g) using a blender or homogenizer to a fine slurry.
2. Extraction:
-
To a known weight of the homogenized sample (e.g., 5 g), add an extraction solvent. A common solvent is a mixture of methanol, water, and formic acid (e.g., 60:40:0.4, v/v/v) or 5% aqueous acetic acid.
-
Vortex or shake the mixture vigorously for a specified period (e.g., 30-60 minutes) at room temperature to ensure efficient extraction of the glycoalkaloids.
-
Centrifuge the mixture at a moderate speed (e.g., 3000-5000 x g) for 15-20 minutes to pellet the solid debris.
-
Carefully collect the supernatant, which contains the extracted glycoalkaloids.
-
For cleaner samples, the extract can be further purified using Solid-Phase Extraction (SPE) cartridges.
3. HPLC Analysis:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.
-
Column: A C18 reversed-phase column is commonly employed for the separation.
-
Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. The pH of the mobile phase is a critical parameter for achieving good separation.
-
Detection: The glycoalkaloids are typically detected by their UV absorbance at a wavelength of around 200-210 nm.
-
Quantification: Prepare a series of standard solutions of α-solanine, α-chaconine, and this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration for each standard. The concentration of the analytes in the potato extract is then determined by comparing their peak areas to the calibration curve.
4. Data Analysis:
-
Calculate the concentration of each glycoalkaloid in the original potato sample, taking into account the initial weight of the sample, the volume of the extraction solvent, and any dilution factors.
-
The results are typically expressed in mg per 100 g of fresh weight (FW) or dry weight (DW) of the potato tissue.
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound in potatoes begins with cholesterol and involves a series of enzymatic reactions. The aglycone this compound is then glycosylated to form the two major glycoalkaloids, α-solanine and α-chaconine.
References
- 1. Glycoalkaloids in Potato Tubers | OSU Extension Service [extension.oregonstate.edu]
- 2. A Review of Occurrence of Glycoalkaloids in Potato and Potato Products [foodandnutritionjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ask-force.org [ask-force.org]
- 5. Glycoalkaloid and calystegine contents of eight potato cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of the Anticancer Potential of Solanidine and Its Glycoside Derivatives
A deep dive into the cytotoxic effects of solanidine, solasonine, and solamargine, evaluating their mechanisms of action and therapeutic promise in oncology.
In the ongoing search for novel anticancer agents, natural compounds have emerged as a promising frontier. Among these, steroidal alkaloids from the Solanum genus, particularly this compound and its glycosidic forms, solasonine and solamargine, have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative evaluation of their anticancer potency, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.
Superior Anticancer Activity of Glycoside Forms
Experimental evidence consistently demonstrates that the glycosidic forms of this compound, namely solasonine and solamargine, exhibit significantly higher anticancer potency than their aglycone counterpart, this compound. The sugar moieties attached to the solasodine backbone, the aglycone of solasonine and solamargine, are crucial for their cytotoxic efficacy.[1][2] It is believed that the rhamnose sugar unit, present in both solasonine and solamargine, plays a key role in the recognition and binding to receptors on cancer cell membranes, facilitating their uptake and subsequent induction of cell death.[1][3] In contrast, solasodine, lacking these sugar groups, shows considerably weaker anticancer effects at equivalent concentrations.[1][2]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of solamargine and solasonine across various human cancer cell lines, illustrating their potent cytotoxic effects.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Solamargine | SMMC-7721 (Hepatocellular Carcinoma) | 9.21 | [4] |
| Solamargine | HepG2 (Hepatocellular Carcinoma) | 19.88 | [4] |
| Solamargine | Hep3B (Hepatoma) | 5.0 | [5] |
| Solamargine | Huh-7 (Hepatocellular Carcinoma) | ~10 | [6] |
| Solasonine & Solamargine | Extracts from Solanum melongena showed IC50 values of 15-20 µg/mL against liver cancer cells. | [6] |
Mechanisms of Anticancer Action
Solasonine and solamargine exert their anticancer effects through multiple signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Solamargine has been shown to induce apoptosis in human hepatoma (Hep3B) cells by up-regulating tumor necrosis factor receptors (TNFR-I and -II).[5] In liver cancer cells, it can activate the Bcl-2/Bax and caspase signaling pathways, leading to apoptosis.[7] Furthermore, solamargine can inhibit the PI3K-Akt signaling pathway, which is crucial for cancer cell growth and survival.[7] In some cancer types, it has been observed to arrest the cell cycle at the G2/M phase.[4][7]
Solasonine also induces apoptosis through the mitochondrial pathway in gastric cancer cells.[7] It has been found to suppress several critical signaling pathways, including PI3K/AKT, ERK/MAPK, and P38/MAPK, in bladder cancer cells.[8] Additionally, solasonine can inhibit the proliferation of colorectal cancer cells by inducing cell cycle arrest in the S phase and promoting apoptosis through the inhibition of histone deacetylases (HDACs), leading to p53 acetylation.[9]
The aglycone, This compound , while less potent, has also been reported to induce apoptosis. It can trigger the intrinsic suicidal signal, leading to nuclear import of DFF-40 and subsequent nucleosomal disruption.
Below is a diagram illustrating the key signaling pathways targeted by these compounds.
Caption: Signaling pathways affected by solamargine and solasonine.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental protocols are crucial. Below are representative methodologies for assessing the anticancer potency of these compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HepG2, SMMC-7721, SW620) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, solasonine, or solamargine for specific durations (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
The workflow for these in vitro experiments is depicted in the following diagram.
Caption: General workflow for in vitro anticancer evaluation.
Conclusion
References
- 1. Solasodine glycosides. Selective cytotoxicity for cancer cells and inhibition of cytotoxicity by rhamnose in mice with sarcoma 180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solasodine, Solamargine and Mixtures of Solasodine Rhamnosides: Pathway to Expansive Clinical Anticancer Therapies [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer activity evaluation of the solanum glycoalkaloid solamargine. Triggering apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Active components of Solanum nigrum and their antitumor effects: a literature review [frontiersin.org]
- 8. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Confirming Solanidine Metabolite Structures with High-Resolution Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of drug metabolism is fundamental to understanding a compound's efficacy and safety profile. Solanidine, a steroidal alkaloid found in potatoes, has emerged as a promising dietary biomarker for assessing the activity of Cytochrome P450 2D6 (CYP2D6), an enzyme critical for the metabolism of approximately 25% of clinically used drugs.[1][2] Accurate identification and structural confirmation of its metabolites are therefore paramount. High-Resolution Mass Spectrometry (HRMS) stands out as a powerful analytical tool for this purpose, offering unparalleled accuracy and sensitivity.
This guide provides a comparative overview of HRMS-based methodologies for confirming the structure of this compound metabolites, supported by experimental data and detailed protocols.
Performance Comparison: HRMS for this compound Metabolite Identification
High-resolution mass spectrometry techniques, such as Orbitrap and Time-of-Flight (TOF) mass spectrometry, are indispensable for metabolite identification. Their primary advantage lies in providing highly accurate mass measurements (typically with an error of <5 ppm), which allows for the confident determination of the elemental composition of parent compounds and their metabolites.[1] This is a critical first step in distinguishing between potential isomeric and isobaric species.
When coupled with liquid chromatography (LC) for separation and tandem mass spectrometry (MS/MS) for fragmentation, HRMS enables the detailed structural elucidation of novel metabolites.
Key this compound Metabolites Identified by HRMS
Several metabolites of this compound have been identified in both in vitro and in vivo studies. The metabolism is primarily mediated by the CYP2D6 enzyme, with minor contributions from CYP3A4/5.[2][3][4] The concentrations of these metabolites and their ratios to the parent this compound molecule in plasma show strong correlations with the CYP2D6 genotype, distinguishing between poor, intermediate, normal, and ultrarapid metabolizers.[2][3][4]
| Metabolite (m/z) | Proposed Structure/Modification | Key HRMS Observation | Reference |
| 398.34 | This compound (Parent Drug) | Base Peak [M+H]⁺ | [5] |
| 414 | Hydroxy (OH) this compound | Addition of one oxygen atom | [3][6] |
| 430 | Dihydroxy this compound or similar | Addition of two oxygen atoms | [3] |
| 444.3102 | 3,4-seco-solanidine-3,4-dioic acid (SSDA) | Ring cleavage and addition of two carboxyl groups. Elemental composition C₂₇H₄₁NO₄ confirmed by HRMS. | [1][3] |
| 412, 416, 440 | Unconfirmed | Detected as metabolites with significant correlation to CYP2D6 activity. | [3][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in metabolite identification studies. Below are representative protocols for both in vitro and in vivo analysis of this compound metabolism using LC-HRMS.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is adapted from studies characterizing the enzymatic pathways of this compound metabolism.[3][6]
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes (0.2 mg/mL), this compound (e.g., 10 nM), and an NADPH-regenerating system in phosphate buffer.
-
For enzyme inhibition studies, pre-incubate the microsomes with a specific inhibitor (e.g., paroxetine for CYP2D6) for 10 minutes before adding this compound.[3]
-
Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Sample Preparation:
-
Terminate the reaction by adding a threefold to fourfold volume of ice-cold acetonitrile to precipitate proteins.[3]
-
Include an internal standard (e.g., deuterated tauroursodeoxycholate, TUDCA-D5) for quantification.[3]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples (e.g., 700 x g for 5 minutes at 4°C) to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a new plate or vial for LC-HRMS analysis.
-
-
LC-HRMS Analysis:
-
Chromatography: Employ a C18 analytical column (e.g., Kinetex C18, 2.1 × 75 mm, 2.6 µm) with a gradient elution.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A typical gradient might run from 10% to 90% B over several minutes to ensure separation of the parent compound from its more polar metabolites.[3]
-
-
Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q Exactive series) operating in positive electrospray ionization (ESI+) mode.[3]
-
Acquire full scan data over a mass range of m/z 100-1000 to detect all potential metabolites.
-
Perform data-dependent MS/MS (dd-MS2) on the most abundant ions to obtain fragmentation spectra for structural elucidation.
-
-
Protocol 2: In Vivo Metabolite Profiling in Human Plasma
This protocol is based on non-targeted metabolomics studies to identify biomarkers of CYP2D6 activity.[3][4]
-
Sample Collection:
-
Collect fasting blood samples from genotyped healthy volunteers into EDTA-containing tubes.
-
Separate plasma by centrifugation and store at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a 100 µL aliquot of plasma to 400 µL of ice-cold acetonitrile containing an internal standard.[3]
-
Vortex and centrifuge the samples as described in the in vitro protocol.
-
Transfer the supernatant for analysis.
-
-
LC-HRMS Analysis:
-
The analytical conditions are generally the same as for the in vitro samples to ensure comparability.
-
An ultra-high-performance liquid chromatography (UHPLC) system is often used for improved resolution and faster analysis times.[3]
-
The HRMS instrument acquires high-resolution full scan and MS/MS data.
-
Visualizing the Process
Diagrams are essential for understanding complex workflows and metabolic pathways.
Caption: Experimental workflow for this compound metabolite identification.
Caption: Primary metabolic pathway of this compound via CYP enzymes.
Conclusion
The combination of liquid chromatography with high-resolution mass spectrometry is a cornerstone technique for modern drug metabolism studies. In the case of this compound, LC-HRMS has been instrumental in identifying key metabolites like hydroxythis compound and SSDA, establishing their connection to CYP2D6 activity, and paving the way for this compound's use as a sensitive and specific dietary biomarker.[2][3][8] The detailed protocols and workflows presented in this guide offer a framework for researchers to confidently apply these powerful analytical strategies in their own drug development and pharmacogenomic research.
References
- 1. Isolation and Identification of 3,4-Seco-Solanidine-3,4-dioic Acid as a Urinary Biomarker of CYP2D6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.abo.fi [research.abo.fi]
- 3. This compound is a sensitive and specific dietary biomarker for CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a sensitive and specific dietary biomarker for CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for this compound as a dietary CYP2D6 biomarker: Significant correlation with risperidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Specificity of Solanidine's Inhibitory Action on Cholinesterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory action of solanidine and its derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), benchmarked against established cholinesterase inhibitors: donepezil, rivastigmine, and galantamine. The information presented herein is compiled from various scientific studies and is intended to aid in the assessment of this compound's potential as a specific cholinesterase inhibitor.
Comparative Inhibitory Potency
The inhibitory potential of a compound against a specific enzyme is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency. The following table summarizes the reported IC50 values for this compound, its common glycosidic forms (α-solanine and α-chaconine), and the comparator drugs against both AChE and BChE.
It is important to note that the following data has been compiled from multiple studies. Direct comparison of these values should be approached with caution, as experimental conditions such as enzyme source, substrate concentration, pH, and temperature can vary between studies, potentially influencing the observed IC50 values.
| Compound | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BChE) IC50 | Selectivity (BChE IC50 / AChE IC50) |
| This compound | ~5-40 µM (for α-chaconine)[1] | Data not consistently available | - |
| α-Solanine | Weak to moderate inhibition[2] | Inhibits BChE[3][4][5] | - |
| α-Chaconine | Potent inhibitor[2] | Stronger inhibitor than α-solanine[6] | - |
| Donepezil | 6.7 nM | 7,400 nM | ~1104 |
| Rivastigmine | 4.3 nM | 31 nM | ~7.2 |
| Galantamine | ~1 µM | ~8 µM | ~8 |
Data for this compound and its derivatives is less consistently reported in molar concentrations compared to the pharmaceutical compounds. α-Chaconine has been reported to have IC50 values in the 5 to 40 µM range for insect AChE, with similar sensitivity observed for mammalian cholinesterases[1]. Solanaceous glycoalkaloids, in general, are known to inhibit both AChE and BChE[3][4][5].
Experimental Protocols
The most widely used method for determining cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Standard Protocol for Cholinesterase Inhibition Assay (Ellman's Method)
1. Reagent Preparation:
- Phosphate Buffer: 0.1 M, pH 8.0.
- DTNB Solution: 10 mM in phosphate buffer.
- Substrate Solution: 14 mM acetylthiocholine iodide (for AChE) or butyrylthiocholine chloride (for BChE) in deionized water.
- Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) or butyrylcholinesterase (e.g., from equine serum) at a suitable concentration (e.g., 1 U/mL) in phosphate buffer.
- Inhibitor Solutions: A series of dilutions of the test compound (e.g., this compound) and reference inhibitors are prepared in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not affect enzyme activity).
2. Assay Procedure (96-well plate format):
- To each well, add:
- 140 µL of 0.1 M phosphate buffer (pH 8.0).
- 10 µL of the inhibitor solution at various concentrations (or solvent for the control).
- 10 µL of the enzyme solution.
- Incubate the plate for a predefined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).
- Add 10 µL of the DTNB solution to each well.
- Initiate the reaction by adding 10 µL of the substrate solution.
- Immediately measure the absorbance at 412 nm using a microplate reader. Record the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes) to determine the rate of reaction.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value from the resulting dose-response curve.
Visualizing the Process
To better understand the experimental workflow and the underlying biochemical pathway, the following diagrams have been generated using the DOT language.
References
- 1. Inhibition of insect acetylcholinesterase by the potato glycoalkaloid alpha-chaconine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Natural Inhibitors of Cholinesterases: Implications for Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinesterase inhibition by potato glycoalkaloids slows mivacurium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural inhibitors of cholinesterases: implications for adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Study of the interaction of main potato glycoalkaloids in inhibition of immobilized butyryl cholinesterase] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Solanidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical compounds, including the steroidal alkaloid solanidine. Adherence to established protocols for hazardous waste management is crucial to protect both laboratory personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
This compound, a compound found in plants of the Solanaceae family, should be treated as a hazardous chemical for disposal purposes.[1] While specific disposal instructions for this compound are not extensively detailed, the general procedures for laboratory chemical waste provide a clear and safe framework. The overarching principle is that this compound waste must not be disposed of with household garbage or discharged into the sewer system.[2][3]
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and should be adapted to comply with local and institutional regulations.
1. Waste Identification and Segregation:
-
Clearly label all containers with "Hazardous Waste" and the chemical name, "this compound."[4] Avoid using chemical formulas or abbreviations.
-
Indicate the associated hazards, such as "toxic" or "harmful if swallowed."[2][5]
-
If dealing with a chemical mixture, list all components and their approximate percentages.[4]
-
Crucially, do not mix this compound waste with incompatible materials. Store it separately from acids, bases, and oxidizing agents to prevent dangerous reactions.[3][4]
2. Accumulation and Storage in a Satellite Accumulation Area (SAA):
-
Designate a specific area within the laboratory, near the point of generation, as a Satellite Accumulation Area (SAA).[4][6] This area should be under the direct supervision of laboratory personnel.[6]
-
Ensure the SAA is equipped with secondary containment, such as a tray or tub, to capture any potential leaks or spills.[3][7] The secondary container should be capable of holding 110% of the volume of the primary container.[7]
-
Keep waste containers securely closed except when adding waste.[4]
3. Adherence to Storage Limits:
-
Familiarize yourself with the specific quantity and time limits for hazardous waste storage as dictated by regulations. These can vary based on the laboratory's generator status.[6][8]
-
Once a waste container is full, it must be dated and moved from the SAA to a central accumulation area (CAA) or prepared for pickup by a licensed waste hauler within three days.[4]
-
Partially filled containers can remain in the SAA for up to one year.[4]
4. Arranging for Professional Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[3][8] Do not attempt to treat or dispose of the chemical waste yourself.
-
Contact your institution's Environmental Health and Safety (EH&S) or a contracted waste hauler to schedule a pickup.[8]
-
Ensure all paperwork and labeling are complete and accurate before the scheduled pickup.
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific local or institutional regulations may vary.
| Parameter | Limit | Citation |
| Maximum Volume in SAA | 55 gallons | [8] |
| Time to Move Full Container from SAA | Within 3 days | [4] |
| Maximum Storage Time for Partially Filled Container in SAA | Up to 1 year | [4] |
| General Storage Time Limit Before Transport to Disposal Facility | Up to 90 days | [6] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. store.sangon.com [store.sangon.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
